Fluconazole
Description
This compound is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:
Treat mucocutaneouscandidiasis, including esophageal candidiasis (infection of the esophagus), oropharyngeal candidiasis (infection of part of the throat), and vulvovaginal candidiasis
Prevent candidiasis in people undergoing bone marrow transplantation who are receiving chemotherapy and/or radiation
Treat cryptococcal meningitis
Mucocutaneous candidiasis and cryptococcal meningitis can be opportunistic infections (OIs) of HIV.
This compound, commonly known as Diflucan, is an antifungal drug used for the treatment of both systemic and superficial fungal infections in a variety of tissues. It was initially approved by the FDA in 1990. This drug is an azole antifungal, in the same drug family as [ketoconazole] and [itraconazole]. This compound has many advantages over the other antifungal drugs including the option of oral administration. The side effect profile of this drug is minimal. It has been demonstrated as an efficacious treatment for vaginal yeast infections in one single dose.
This compound is an Azole Antifungal. The mechanism of action of this compound is as a Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2C9 Inhibitor.
This compound is a triazole fungistatic agent used in the treatment of systemic and superficial fungal infections. This compound therapy can cause transient mild-to-moderate serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.
This compound has been reported in Ganoderma gibbosum, Mirabilis jalapa, and other organisms with data available.
This compound is a synthetic triazole with antifungal activity. This compound preferentially inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, resulting in the accumulation of fungal 14 alpha-methyl sterols, the loss of normal fungal sterols, and fungistatic activity. Mammalian cell demethylation is much less sensitive to this compound inhibition.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and has 4 approved and 33 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is a triazole antifungal agent that is used to treat oropharyngeal candidiasis and cryptococcal meningitis in AIDS. This compound interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. This compound may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis.
Triazole antifungal agent that is used to treat oropharyngeal CANDIDIASIS and cryptococcal MENINGITIS in AIDS.
See also: Voriconazole (related); Itraconazole (related); Fosthis compound (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHAOTPXVQNOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N6O | |
| Record name | fluconazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Fluconazole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020627 | |
| Record name | Fluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water, Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs), Slightly soluble in water and saline, 1.39e+00 g/L | |
| Record name | SID49666152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Fluconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White crystalline powder, Crystals from ethyl acetate/hexane | |
CAS No. |
86386-73-4 | |
| Record name | Fluconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86386-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluconazole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086386734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 86386-73-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VZV102JFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138-140 °C, 138 - 140 °C | |
| Record name | Fluconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pharmacodynamics of Fluconazole Against Candida Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluconazole, a triazole antifungal agent, remains a cornerstone in the management of infections caused by Candida species. Its efficacy is intrinsically linked to its pharmacodynamic (PD) properties, which describe the relationship between drug exposure and antifungal effect. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound against various Candida species. It delves into the molecular mechanism of action, the intricate mechanisms of resistance, key pharmacokinetic/pharmacodynamic (PK/PD) parameters that predict clinical success, and detailed experimental protocols for the in vitro and in vivo assessment of its activity. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand and overcome the challenges of Candida infections.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[1][4] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][4]
By inhibiting 14α-demethylase, this compound leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[4] This disruption of the normal sterol composition alters membrane permeability, leading to the leakage of cellular contents and the inhibition of fungal growth.[1] While highly selective for the fungal enzyme over its mammalian counterpart, this compound is generally considered fungistatic against Candida species.[2][5]
Mechanisms of Resistance
The emergence of this compound resistance in Candida species is a significant clinical concern. Several molecular mechanisms contribute to this resistance:
-
Overexpression of Efflux Pumps: The most common mechanism involves the upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1).[6][7] These pumps actively efflux this compound from the fungal cell, reducing its intracellular concentration and thereby its efficacy.[6]
-
Alterations in the Target Enzyme: Mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme.[8] These changes can reduce the binding affinity of this compound for its target, rendering the drug less effective. Overexpression of the ERG11 gene, leading to increased production of the target enzyme, can also contribute to resistance.[6]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway, such as ERG3, can lead to the production of alternative sterols that can support fungal growth in the absence of ergosterol.[8] This bypass mechanism can confer resistance to this compound.
Quantitative Data: In Vitro Susceptibility
The in vitro activity of this compound against Candida species is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC50 (concentration inhibiting 50% of isolates), MIC90 (concentration inhibiting 90% of isolates), and clinical breakpoints as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: this compound MIC50 and MIC90 Values for Common Candida Species
| Candida Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| C. albicans | 0.5 | 1 - 2 | [9][10] |
| C. glabrata | 16 | 32 | [9][11] |
| C. parapsilosis | 2 | 2 | [9] |
| C. tropicalis | 2 | 2 | [9] |
| C. krusei | ≥64 | ≥64 | [9] |
Table 2: CLSI and EUCAST this compound Breakpoints (µg/mL)
| Candida Species | CLSI Breakpoints (S/SDD/R) | EUCAST Breakpoints (S/R) |
| C. albicans | ≤2 / 4 / ≥8 | ≤2 / >2 |
| C. parapsilosis | ≤2 / 4 / ≥8 | ≤2 / >2 |
| C. tropicalis | ≤2 / 4 / ≥8 | ≤2 / >2 |
| C. glabrata | - / ≤32 / ≥64 | Not defined |
| C. krusei | Intrinsically Resistant | Intrinsically Resistant |
| S = Susceptible; SDD = Susceptible-Dose Dependent; R = Resistant |
Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
The primary PK/PD index that correlates with the efficacy of this compound is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC).[9][12] A free-drug AUC/MIC (fAUC/MIC) is also utilized, considering that only the unbound fraction of the drug is active. For this compound, the dose/MIC ratio can serve as a surrogate for the AUC/MIC ratio due to its linear pharmacokinetics.[13]
Table 3: Target PK/PD Values for this compound Efficacy
| PK/PD Parameter | Target Value for Clinical Success | Reference(s) |
| AUC/MIC | 25 - 100 | [12][13] |
| fAUC/MIC | 25 - 50 | [13] |
| Dose/MIC | >50 - 100 | [13][14] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27)
This method determines the MIC of this compound against Candida species.
-
Inoculum Preparation:
-
Subculture the Candida isolate on Sabouraud dextrose agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Time-Kill Studies
Time-kill assays assess the rate and extent of antifungal activity over time.
-
Inoculum Preparation:
-
Prepare a starting inoculum of Candida in RPMI 1640 medium, typically at a concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL.[15]
-
-
Drug Exposure:
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) to the yeast suspension.
-
Include a drug-free control.
-
-
Sampling and Plating:
-
Incubate the cultures at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate onto Sabouraud dextrose agar.[15]
-
-
Data Analysis:
-
After incubation, count the colonies to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time to generate time-kill curves.
-
Neutropenic Murine Model of Disseminated Candidiasis
This in vivo model is used to evaluate the pharmacodynamics of this compound.
-
Animal Model:
-
Use immunocompromised (neutropenic) mice (e.g., rendered neutropenic with cyclophosphamide).[16]
-
-
Infection:
-
Infect the mice intravenously with a standardized inoculum of a Candida strain.[5]
-
-
Drug Administration:
-
Administer this compound at various doses and dosing intervals to different groups of mice.[5]
-
-
Outcome Assessment:
-
At a defined time point (e.g., 24 or 48 hours post-treatment), euthanize the animals and harvest target organs (typically kidneys).
-
Homogenize the organs and perform quantitative cultures to determine the fungal burden (CFU/gram of tissue).
-
-
Pharmacokinetic Analysis:
-
In parallel satellite groups of animals, collect blood samples at various time points after drug administration to determine the pharmacokinetic parameters of this compound (e.g., Cmax, AUC).
-
-
Data Integration:
-
Correlate the pharmacokinetic parameters with the pharmacodynamic outcome (fungal burden reduction) to determine the PK/PD index that best predicts efficacy.
-
Ergosterol Quantitation
This method assesses the impact of this compound on its direct biochemical target.
-
Cell Culture:
-
Grow Candida isolates in a suitable broth medium in the presence of varying concentrations of this compound.[17]
-
-
Sterol Extraction:
-
Harvest the yeast cells by centrifugation.
-
Perform saponification of the cell pellet using alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (containing ergosterol) with an organic solvent like n-heptane.[18]
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the extracted sterols from 240 to 300 nm.
-
Ergosterol has a characteristic four-peaked curve in this range. The amount of ergosterol can be calculated based on the absorbance at specific wavelengths (e.g., 281.5 nm).[17]
-
Conclusion
The pharmacodynamics of this compound against Candida species are multifaceted, involving a well-defined mechanism of action, the potential for resistance through various molecular pathways, and a clear relationship between drug exposure (as measured by the AUC/MIC ratio) and therapeutic outcome. A thorough understanding of these principles, facilitated by standardized in vitro and in vivo experimental models, is essential for the optimal use of this compound in the clinical setting and for the development of novel antifungal strategies to combat the growing challenge of Candida infections. This guide provides a foundational framework for professionals engaged in this critical area of research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Demonstration of Therapeutic Equivalence of this compound Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]
- 6. thecandidadiet.com [thecandidadiet.com]
- 7. Mechanism of this compound Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpretive Breakpoints for this compound and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Correlation of the MIC and Dose/MIC Ratio of this compound to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization and quantitation of the pharmacodynamics of this compound in a neutropenic murine disseminated candidiasis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of Ergosterol Content: Novel Method for Determination of this compound Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of ergosterol content: novel method for determination of this compound susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluconazole's Impact on Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole, a triazole antifungal agent, is a cornerstone in the management of fungal infections. Its efficacy stems from a highly specific interaction with a key fungal enzyme, leading to a cascade of downstream effects that ultimately inhibit fungal growth. This technical guide provides an in-depth exploration of the biochemical pathways affected by this compound treatment, offering a detailed overview for researchers, scientists, and drug development professionals. The information is presented through comprehensive data summaries, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of this compound's mechanism of action and its broader cellular impact.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary and most well-characterized mechanism of action of this compound is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2] this compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[3][4][5] This enzyme catalyzes the conversion of lanosterol to ergosterol.[1][3] The inhibition of this step leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated sterols, such as lanosterol, in the fungal cell membrane.[2][4][6]
The consequences of ergosterol depletion and toxic sterol accumulation are profound, leading to:
-
Increased Membrane Permeability and Fluidity: The altered sterol composition disrupts the structural integrity and fluidity of the fungal cell membrane, making it more permeable.[1][2][4]
-
Impaired Enzyme Function: The function of membrane-bound enzymes is disrupted.
-
Inhibition of Fungal Growth: The culmination of these effects leads to the inhibition of fungal cell growth and proliferation, defining this compound's fungistatic activity.[1][6]
Mammalian cell demethylase is significantly less sensitive to this compound, which accounts for the drug's selective toxicity against fungi.[1][3]
Caption: this compound inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis.
Secondary Effects on Fungal Cell Wall Integrity
Beyond its direct impact on the cell membrane, this compound treatment indirectly affects the integrity of the fungal cell wall. The depletion of ergosterol in the plasma membrane is believed to trigger a compensatory response, leading to alterations in the synthesis and arrangement of cell wall components.
Studies have shown that this compound treatment can lead to:
-
Increased Chitin Content: A significant increase in the chitin content of the cell wall has been observed in various Candida species following exposure to this compound.[7] This is thought to be a stress response to the compromised cell membrane.
-
Altered Glucan Levels: The levels of β-glucans, another critical component of the fungal cell wall, can also be affected, although the changes can vary between fungal species.[7]
-
Unmasking of β-glucans: this compound-induced changes in the plasma membrane and cell wall can lead to the unmasking of β-glucans, making the fungus more recognizable to the host immune system.[8]
These changes in the cell wall can render the fungus more susceptible to osmotic stress and recognition by the host's immune system.
Caption: this compound's impact on the fungal cell wall.
Impact on Other Metabolic Pathways
Recent metabolomic studies have revealed that this compound's effects extend beyond sterol biosynthesis and cell wall integrity, influencing central carbon metabolism, amino acid synthesis, and purine metabolism.
In Candida albicans, this compound treatment has been associated with:
-
Increased intermediates in central carbon metabolism: An accumulation of metabolites such as α-ketoglutarate, glucose-6-phosphate, and ribose-5-phosphate has been observed.[9][10][11]
-
Decreased amino acid synthesis: A reduction in the intracellular pools of several amino acids, including glycine, proline, and tryptophan, has been reported.[9][10][12]
-
Altered purine metabolism: A decrease in guanine levels has also been noted.[9][12]
These findings suggest a broader metabolic disruption within the fungal cell in response to this compound, potentially representing secondary mechanisms of its antifungal activity or cellular stress responses.
Caption: this compound's influence on fungal metabolism.
Effects on Human Cytochrome P450 Enzymes
While this compound exhibits a high degree of selectivity for fungal cytochrome P450, it can also interact with human cytochrome P450 (CYP) enzymes, leading to potential drug-drug interactions. This compound is a known inhibitor of several human CYP isoforms, with the most significant being:
-
CYP2C9: this compound is a potent inhibitor of this enzyme.[13]
-
CYP2C19: Inhibition of this isoform has also been reported.[14]
-
CYP3A4: this compound is a moderate inhibitor of CYP3A4.[13][14]
The inhibition of these enzymes can lead to increased plasma concentrations of co-administered drugs that are metabolized by these pathways, potentially causing adverse effects. It is crucial for drug development professionals to consider these interactions when designing clinical trials and for clinicians when prescribing this compound.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on ergosterol content and human cytochrome P450 enzyme inhibition.
Table 1: Effect of this compound on Ergosterol Content in Candida albicans
| This compound Concentration (µg/mL) | Mean Reduction in Ergosterol Content (Susceptible Isolates) | Mean Reduction in Ergosterol Content (Susceptible Dose-Dependent Isolates) | Mean Reduction in Ergosterol Content (Resistant Isolates) |
| 1 | 72% | 38% | 25% |
| 4 | 84% | 57% | 38% |
| 16 | 95% | 73% | 53% |
| 64 | 100% | 99% | 84% |
Data adapted from Arthington-Skaggs et al., 1999.[15][16][17]
Table 2: Inhibitory Potency (Ki) of this compound on Human Cytochrome P450 Enzymes
| Cytochrome P450 Isoform | Ki (µM) |
| CYP2C9 | 7-8 |
| CYP3A4 | 15-18 |
| CYP1A2 | >800 |
Data from Kunze et al., 1996.[13]
Detailed Experimental Protocols
Protocol 1: Quantification of Ergosterol Content in Fungal Cells
This protocol is based on the spectrophotometric method described by Arthington-Skaggs et al.[15][16][17]
1. Cell Culture and Treatment:
-
Grow fungal isolates in a suitable broth medium (e.g., RPMI-1640) to mid-log phase.
-
Inoculate fresh medium with the fungal culture to a standardized cell density.
-
Add varying concentrations of this compound to the cultures. Include a drug-free control.
-
Incubate the cultures for a defined period (e.g., 24-48 hours) at an appropriate temperature.
2. Cell Harvesting and Lysis:
-
Harvest the fungal cells by centrifugation.
-
Wash the cell pellet with sterile distilled water.
-
Determine the wet weight of the cell pellet.
-
Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet.
-
Vortex for 1 minute to disrupt the cells.
3. Saponification and Sterol Extraction:
-
Incubate the cell suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
Allow the samples to cool to room temperature.
-
Add a mixture of 1 mL of sterile distilled water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.
4. Spectrophotometric Analysis:
-
Transfer the n-heptane layer to a clean tube.
-
Scan the absorbance of the n-heptane layer from 240 nm to 300 nm using a spectrophotometer.
-
Ergosterol has a characteristic four-peaked curve, with absorbance maxima at 262, 271, 281.5, and 290 nm.
-
The presence of ergosterol is indicated by this characteristic spectrum. The amount of ergosterol can be calculated based on the absorbance at 281.5 nm and the wet weight of the cell pellet.
Caption: Workflow for quantifying fungal ergosterol content.
Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol is a generalized representation based on CLSI M27-A3 guidelines.
1. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 64 µg/mL.
2. Inoculum Preparation:
-
Grow the fungal isolate on an agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.
3. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plate at 35°C for 24 to 48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually read the plate.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Conclusion
This compound's antifungal activity is primarily driven by the targeted inhibition of ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity. This primary mechanism triggers a cascade of secondary effects, including alterations to the cell wall and broader metabolic dysregulation, which collectively contribute to its fungistatic action. Understanding these multifaceted interactions is paramount for the continued development of novel antifungal strategies and for optimizing the clinical use of this compound. The provided data, protocols, and diagrams serve as a comprehensive resource for professionals engaged in antifungal research and drug development, offering a detailed perspective on the biochemical consequences of this compound treatment.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Effects of this compound on the secretome, the wall proteome, and wall integrity of the clinical fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effects of this compound on the sterol and carbohydrate composition of four species of Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of this compound on the metabolomic profile of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the Metabolomic Profile of Candida albicans : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. Warfarin-fluconazole. I. Inhibition of the human cytochrome P450-dependent metabolism of warfarin by this compound: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of Ergosterol Content: Novel Method for Determination of this compound Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of ergosterol content: novel method for determination of this compound susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Fluconazole's Impact on the Ergosterol Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of various fungal infections. Its efficacy lies in the specific and potent inhibition of a key enzyme in the fungal cell membrane's ergosterol biosynthesis pathway. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on ergosterol production, and the downstream consequences for fungal cell integrity and signaling. Detailed experimental protocols for the analysis of these effects are also presented to facilitate further research and drug development in this critical area of medical mycology.
Introduction
Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] The ergosterol biosynthesis pathway, therefore, represents a prime target for antifungal drug development. This compound selectively targets a critical enzyme in this pathway, leading to a fungistatic effect and, in some cases, fungal cell death.[3][4] Understanding the intricacies of this interaction is paramount for optimizing current therapeutic strategies and overcoming emerging drug resistance.
Mechanism of Action: Inhibition of Lanosterol 14-α-Demethylase
This compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (also known as Erg11p or CYP51).[3][5][6] This enzyme is responsible for the conversion of lanosterol to 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol, a critical step in the multi-enzyme pathway that produces ergosterol.[1]
The this compound molecule, with its triazole ring, binds to the heme iron cofactor within the active site of lanosterol 14-α-demethylase.[5] This binding prevents the enzyme from interacting with its natural substrate, lanosterol, thus halting the demethylation process.[5] The consequence of this inhibition is twofold:
-
Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane.[3]
-
Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14-α-demethylase results in the accumulation of 14-α-methylated sterols, such as lanosterol.[7] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its structure and function.[7] This leads to increased membrane permeability and the malfunction of membrane-associated enzymes.[7]
This compound exhibits a high degree of selectivity for the fungal cytochrome P450 enzyme over its human counterpart, which accounts for its favorable safety profile.[8]
Quantitative Effect of this compound on Ergosterol Content
The inhibitory effect of this compound on ergosterol biosynthesis can be quantified by measuring the ergosterol content of fungal cells after exposure to the drug. The following table summarizes the dose-dependent reduction in ergosterol content in Candida albicans isolates with varying susceptibility to this compound.
| This compound Concentration (µg/mL) | Mean % Reduction in Ergosterol Content (Susceptible Isolates) | Mean % Reduction in Ergosterol Content (Susceptible Dose-Dependent Isolates) | Mean % Reduction in Ergosterol Content (Resistant Isolates) |
| 1 | 72% | 38% | 25% |
| 4 | 84% | 57% | 38% |
| 16 | 95% | 73% | 53% |
| 64 | 100% | 99% | 84% |
| Data compiled from Arthington-Skaggs et al., 1999.[3][6] |
Downstream Effects and Cellular Responses
The disruption of ergosterol homeostasis triggers a cascade of downstream effects and cellular stress responses in fungi.
Alterations in Cell Membrane and Wall Integrity
The depletion of ergosterol and the accumulation of toxic sterol intermediates lead to significant changes in the physical properties of the fungal cell membrane, including increased fluidity and permeability. This can impair the function of membrane-bound proteins involved in nutrient transport and ion homeostasis. The cell wall, which is intrinsically linked to the plasma membrane, also undergoes remodeling, potentially leading to an unmasking of β-glucans, which can be recognized by the host immune system.
Activation of Stress Response Signaling Pathways
Fungi have evolved intricate signaling pathways to respond to cell membrane stress. The inhibition of ergosterol biosynthesis by this compound is a potent stressor that activates transcriptional responses. A key regulator in this process is the transcription factor Upc2 (in Saccharomyces cerevisiae and its homologs in other fungi), which is activated upon ergosterol depletion.[2][9] This leads to the upregulation of genes involved in the ergosterol biosynthesis pathway (ERG genes) in a compensatory response.[2][10] Additionally, genes encoding for drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, are often upregulated, contributing to the development of this compound resistance.[10]
The calcineurin signaling pathway has also been implicated in the response to this compound. This pathway is crucial for maintaining ion homeostasis and cell wall integrity, and its activation can contribute to this compound tolerance and resistance.[11]
Experimental Protocols
Quantification of Ergosterol Content in Yeast
This protocol is adapted from Arthington-Skaggs et al. (1999) and is suitable for determining the ergosterol content in Candida species following this compound treatment.[3][6]
Materials:
-
Yeast culture
-
This compound stock solution
-
Sabouraud Dextrose Broth (or other suitable growth medium)
-
Sterile distilled water
-
25% (w/v) Potassium Hydroxide in 95% ethanol (freshly prepared)
-
n-Heptane
-
Spectrophotometer capable of scanning between 230 and 300 nm
Procedure:
-
Culture Preparation: Inoculate yeast cells into fresh broth containing varying concentrations of this compound (e.g., 0, 1, 4, 16, 64 µg/mL). Incubate at 35°C for 16-24 hours.
-
Cell Harvesting: Harvest the yeast cells by centrifugation. Wash the cell pellet once with sterile distilled water.
-
Saponification: Resuspend the cell pellet in 3 mL of 25% alcoholic potassium hydroxide solution. Vortex vigorously for 1 minute.
-
Incubate the cell suspension in an 80°C water bath for 1 hour.
-
Sterol Extraction: After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the tube.
-
Vortex vigorously for 3 minutes to extract the nonsaponifiable lipids (containing ergosterol).
-
Allow the layers to separate. Transfer the upper heptane layer to a clean glass tube.
-
Spectrophotometric Analysis: Scan the absorbance of the heptane extract from 240 nm to 300 nm.
-
Calculation: Ergosterol content is identified by a characteristic four-peaked curve. The presence of ergosterol and the late sterol intermediate 24(28) dehydroergosterol (DHE) in the extract is determined by the absorbance at 281.5 nm and 230 nm, respectively. The ergosterol content can be calculated as a percentage of the wet weight of the cells using the following equations:
-
% Ergosterol + % 24(28)DHE = [(A281.5 / 290) × F] / pellet weight
-
% 24(28)DHE = [(A230 / 518) × F] / pellet weight
-
% Ergosterol = [% Ergosterol + % 24(28)DHE] - % 24(28)DHE
-
Where F is the factor for dilution in ethanol, and 290 and 518 are the E values (in percent per centimeter) determined for crystalline ergosterol and 24(28)DHE, respectively.
-
Lanosterol 14-α-Demethylase (CYP51) Activity Assay
This protocol provides a general framework for an in vitro reconstitution assay to measure the activity of lanosterol 14-α-demethylase. Specific conditions may need to be optimized based on the source of the enzyme (e.g., recombinant protein, microsomal fractions). This is based on principles described in various studies.[5][12]
Materials:
-
Purified recombinant CYP51 or microsomal preparation containing CYP51
-
Purified NADPH-cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH (cofactor)
-
Lipid (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine - DLPC) for reconstitution
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound or other inhibitors
-
Quenching solution (e.g., a mixture of organic solvents like ethyl acetate)
-
Analytical system for product detection (e.g., HPLC, GC-MS, or LC-MS)
Procedure:
-
Reconstitution of the Enzyme System:
-
In a reaction tube, combine the purified CYP51, CPR, and lipid in the reaction buffer. The molar ratio of these components should be optimized but is often in the range of 1:2:10 (CYP51:CPR:lipid).
-
Incubate the mixture on ice to allow for the formation of a functional enzyme complex.
-
-
Inhibition Assay:
-
Add this compound or other test inhibitors at desired concentrations to the reconstituted enzyme system.
-
Pre-incubate for a defined period to allow for inhibitor binding.
-
-
Initiation of the Reaction:
-
Add the substrate, lanosterol, to the reaction mixture.
-
Initiate the enzymatic reaction by adding NADPH.
-
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time. The reaction time should be within the linear range of product formation.
-
Termination of the Reaction: Stop the reaction by adding a quenching solution.
-
Product Extraction: Extract the sterols from the reaction mixture using an appropriate organic solvent.
-
Analysis: Analyze the extracted sterols using HPLC, GC-MS, or LC-MS to separate and quantify the substrate (lanosterol) and the product (e.g., 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol).
-
Data Analysis: Calculate the enzyme activity based on the rate of product formation. Determine the inhibitory effect of this compound by comparing the activity in the presence and absence of the inhibitor (e.g., by calculating IC50 values).
Visualizations
Caption: this compound inhibits Lanosterol 14-α-demethylase, disrupting ergosterol biosynthesis.
Caption: A simplified overview of the ergosterol biosynthesis pathway in fungi.
Caption: Workflow for the quantification of cellular ergosterol.
Caption: Signaling pathways activated in response to this compound-induced ergosterol depletion.
Conclusion
This compound's targeted inhibition of lanosterol 14-α-demethylase remains a highly effective strategy for combating fungal infections. The detailed understanding of its mechanism, the quantifiable impact on ergosterol levels, and the resulting cellular stress responses are crucial for the ongoing development of novel antifungal agents and for devising strategies to counteract the growing threat of drug resistance. The experimental protocols provided herein serve as a foundation for researchers to further explore the complex interplay between this compound and the fungal cell.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. longdom.org [longdom.org]
- 5. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of ergosterol content: novel method for determination of this compound susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after this compound Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 10. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Intrinsic resistance to fluconazole in non-albicans Candida species
An In-Depth Technical Guide to Intrinsic Fluconazole Resistance in Non-Albicans Candida Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a first-generation triazole, has been a cornerstone of antifungal therapy. However, its efficacy is increasingly challenged by the rise of non-albicans Candida species exhibiting intrinsic resistance. This guide provides a comprehensive overview of the core molecular mechanisms underpinning this resistance in key species such as Candida krusei, Candida glabrata, and the emerging multidrug-resistant pathogen, Candida auris. We delve into the genetic and biochemical pathways, present quantitative data on resistance levels, detail relevant experimental protocols, and visualize the complex signaling networks involved. Understanding these intrinsic defense strategies is paramount for the development of novel antifungal agents and for optimizing clinical treatment protocols.
Core Mechanisms of Intrinsic this compound Resistance
is a multifactorial phenomenon, not attributable to a single mechanism but rather a convergence of several key cellular strategies.[1][2] These mechanisms can be broadly categorized as:
-
Alterations in the Drug Target: Modifications to the primary target of this compound, the lanosterol 14-α-demethylase enzyme (encoded by the ERG11 gene), can reduce the drug's binding affinity.[1][3][4][5]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters actively expels this compound from the cell, preventing it from reaching its target.[6][7][8][9]
-
Transcriptional Regulation: Mutations in transcription factors that regulate the expression of genes involved in ergosterol biosynthesis and efflux pump activity are crucial in mediating resistance.[7][9]
-
Ergosterol Biosynthesis Pathway Alterations: Changes in the ergosterol biosynthesis pathway can compensate for the effects of this compound.[1][4][10]
-
Stress Response Pathways: Cellular stress responses can contribute to tolerance and the development of resistance to this compound.[11][12][13]
Species-Specific Resistance Profiles
Candida krusei
Candida krusei is considered intrinsically resistant to this compound.[1][2] This inherent resistance is primarily due to the reduced susceptibility of its Erg11p to the inhibitory effects of this compound.[5][14][15] Studies have shown that the 14α-demethylase activity in C. krusei is 16- to 46-fold more resistant to this compound inhibition compared to that of susceptible C. albicans.[5][14] While alterations in the drug target are the principal mechanism, overexpression of efflux pumps, such as CkAbc1p, may also play a contributing role in some isolates.[9][16]
Candida glabrata
Candida glabrata exhibits high rates of acquired resistance to this compound, and some level of intrinsic resistance is also recognized.[6][17][18] A primary mechanism of resistance in C. glabrata is the overexpression of efflux pumps, particularly the ABC transporters CgCdr1p, CgCdr2p (PDH1), and CgSnq2p.[6][8][9][19] The upregulation of these transporters is often driven by gain-of-function mutations in the transcription factor CgPdr1p.[9] Unlike other Candida species, mutations in ERG11 are a less common cause of this compound resistance in C. glabrata.[1]
Candida auris
Candida auris is an emerging pathogen of global concern due to its frequent multidrug resistance, including high rates of intrinsic or rapidly acquired resistance to this compound.[1][3][20] Resistance in C. auris is multifactorial and includes:
-
ERG11 Mutations: Point mutations in the ERG11 gene, such as Y132F and K143R, are strongly associated with this compound resistance.[1][3][21]
-
Efflux Pump Overexpression: Increased expression of ABC and MFS transporters, including CDR1, contributes to reduced intracellular this compound concentrations.[3][20][21][22]
-
Biofilm Formation: The ability of C. auris to form biofilms can also contribute to its reduced susceptibility to antifungal agents.[23]
Quantitative Data on this compound Resistance
The following tables summarize the reported this compound resistance rates and Minimum Inhibitory Concentration (MIC) ranges for key non-albicans Candida species.
Table 1: this compound Resistance Rates in Non-Albicans Candida Species
| Species | This compound Resistance Rate (%) | Reference(s) |
| Candida glabrata | 11-13 | [1] |
| Candida krusei | Intrinsically Resistant | [1][2] |
| Candida auris | Up to 93 | [1][20][24] |
| Candida parapsilosis | 2-6 | [1] |
| Candida tropicalis | 4-9 | [1] |
Table 2: this compound MIC Ranges for Non-Albicans Candida Species
| Species | This compound MIC Range (mg/L) | Reference(s) |
| Candida glabrata | MIC >64 (Resistant) | [17] |
| Candida krusei | >64 | [25] |
| Candida auris | 4 to >256 | [26] |
| Candida parapsilosis | Varies, resistance is uncommon | |
| Candida tropicalis | Varies, resistance is emerging |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/M60)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
Antifungal agent stock solution (e.g., this compound).
-
Candida isolate to be tested.
-
Spectrophotometer or microplate reader.
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation:
-
Subculture the Candida isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 256 mg/L.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant diminution (≥50% inhibition) of growth compared to the growth control.
-
Growth can be assessed visually or by using a microplate reader at 530 nm.
-
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the expression levels of genes associated with this compound resistance, such as ERG11 and efflux pump genes.
Materials:
-
Candida cells grown with and without this compound.
-
RNA extraction kit.
-
Reverse transcriptase and cDNA synthesis kit.
-
qRT-PCR master mix (e.g., SYBR Green).
-
Gene-specific primers for the target gene (e.g., CDR1) and a housekeeping gene (e.g., ACT1).
-
qRT-PCR instrument.
Procedure:
-
RNA Extraction:
-
Harvest Candida cells from liquid culture by centrifugation.
-
Extract total RNA using a commercial kit following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction with the cDNA template, gene-specific primers, and qRT-PCR master mix.
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Gene Knockout Construction: CRISPR-Cas9 Method
This protocol provides a general framework for creating gene knockouts in non-albicans Candida species using CRISPR-Cas9 technology.[27][28][29][30][31]
Materials:
-
Candida strain to be modified.
-
Plasmid expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest.
-
A repair template with homology arms flanking a selectable marker (e.g., SAT1).
-
Transformation reagents (e.g., lithium acetate, PEG).
-
Selective growth medium.
Procedure:
-
gRNA Design and Plasmid Construction:
-
Design a gRNA specific to the target gene.
-
Clone the gRNA sequence into a Cas9-expressing plasmid.
-
-
Repair Template Construction:
-
Amplify the upstream and downstream flanking regions (homology arms) of the target gene.
-
Fuse the homology arms to a selectable marker gene via PCR.
-
-
Transformation:
-
Transform the Candida cells with the Cas9-gRNA plasmid and the repair template using a suitable transformation protocol (e.g., electroporation or lithium acetate method).
-
-
Selection and Verification:
-
Plate the transformed cells on a selective medium to isolate transformants that have integrated the selectable marker.
-
Verify the gene knockout by PCR using primers that bind outside the integrated cassette and within the cassette.
-
Confirm the absence of the target gene transcript by qRT-PCR.
-
Visualization of Signaling Pathways and Workflows
Ergosterol Biosynthesis Pathway and Azole Action
// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="14-α-methylated sterols", fillcolor="#FBBC05", fontcolor="#202124"]; ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; erg11 [label="Erg11p (Lanosterol\n14-α-demethylase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; membrane [label="Fungal Cell Membrane", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges acetyl_coa -> squalene [label="Multiple steps"]; squalene -> lanosterol; lanosterol -> erg11 [dir=none]; erg11 -> intermediate; intermediate -> ergosterol [label="Multiple steps"]; this compound -> erg11 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; ergosterol -> membrane [label="Incorporation"]; }
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Efflux Pump-Mediated Resistance
// Edges efflux_pump -> fluconazole_out [label="Expulsion"]; atp -> efflux_pump [label="Energy"]; extracellular -> fluconazole_in [style=invis]; }
Caption: Mechanism of this compound efflux by ABC transporters.
Transcriptional Regulation of Resistance in C. glabrata
// Nodes this compound [label="this compound Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pdr1 [label="Pdr1p (Transcription Factor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; c_pdr1 [label="CgPDR1 Gene", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c_cdr1 [label="CgCDR1 Gene", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c_cdr2 [label="CgCDR2 Gene", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cdr1_protein [label="CgCdr1p", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; cdr2_protein [label="CgCdr2p", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; resistance [label="this compound Resistance", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> pdr1 [label="Activates"]; pdr1 -> c_cdr1 [label="Upregulates Transcription"]; pdr1 -> c_cdr2 [label="Upregulates Transcription"]; c_cdr1 -> cdr1_protein [label="Translation"]; c_cdr2 -> cdr2_protein [label="Translation"]; cdr1_protein -> resistance; cdr2_protein -> resistance; }
Caption: Regulation of efflux pump expression by Pdr1p in C. glabrata.
Experimental Workflow for Gene Knockout
// Nodes start [label="Start: Select Target Gene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; design [label="Design gRNA and\nRepair Template"]; construct [label="Construct Cas9-gRNA Plasmid\nand Repair Template"]; transform [label="Co-transform Candida Cells"]; select [label="Select Transformants on\nSelective Medium"]; verify [label="Verify Knockout by PCR\nand qRT-PCR"]; end [label="End: Confirmed Knockout Strain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> design; design -> construct; construct -> transform; transform -> select; select -> verify; verify -> end; }
Caption: A generalized workflow for CRISPR-Cas9 mediated gene knockout in Candida.
Future Directions and Drug Development Implications
The intrinsic resistance mechanisms in non-albicans Candida species pose a significant challenge to current antifungal therapies. A deeper understanding of these mechanisms is crucial for the development of new therapeutic strategies. Future research should focus on:
-
Novel Drug Targets: Identifying novel targets within the resistance pathways, such as the transcription factors that regulate efflux pump expression or components of the stress response pathways.
-
Combination Therapies: Investigating the synergistic effects of combining this compound with inhibitors of efflux pumps or other resistance mechanisms.
-
Next-Generation Azoles: Developing new azole antifungals with improved binding affinity to the Erg11p of resistant species.
-
Rapid Diagnostics: Creating diagnostic tools for the rapid identification of resistant species and the detection of specific resistance markers.
By elucidating the intricate molecular basis of intrinsic this compound resistance, the scientific community can pave the way for the development of more effective and durable antifungal therapies to combat the growing threat of resistant Candida infections.
References
- 1. dovepress.com [dovepress.com]
- 2. Intrinsic Resistance | MI [microbiology.mlsascp.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanism of Increased this compound Resistance in Candida glabrata during Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Resistance Associated with Drug Efflux and Increased Transcription of a Drug Transporter Gene, PDH1, in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Parallel evolution of this compound resistance and tolerance in Candida glabrata [frontiersin.org]
- 12. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. P008 Molecular mechanisms associated with this compound resistance and genetic diversity in clinical Candida krusei isolates from North India - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-Resistant Candida glabrata Bloodstream Isolates, South Korea, 2008–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial-Resistant Invasive Candidiasis | Candidiasis | CDC [cdc.gov]
- 19. biotechmedjournal.com [biotechmedjournal.com]
- 20. This compound resistant Candida auris clinical isolates have increased levels of cell wall chitin and increased susceptibility to a glucosamine-6-phosphate synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alliedacademies.org [alliedacademies.org]
- 22. Antifungal Resistance in Candida auris: Molecular Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 25. Frontiers | The A756T Mutation of the ERG11 Gene Associated With Resistance to Itraconazole in Candida Krusei Isolated From Mycotic Mastitis of Cows [frontiersin.org]
- 26. journals.asm.org [journals.asm.org]
- 27. Use of RNA-Protein Complexes for Genome Editing in Non-albicans Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. journals.asm.org [journals.asm.org]
- 30. Development of a Gene Knockout System in Candida parapsilosis Reveals a Conserved Role for BCR1 in Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | CRISPR-Based Genetic Manipulation of Candida Species: Historical Perspectives and Current Approaches [frontiersin.org]
Genetic Basis of Fluconazole Susceptibility in Cryptococcus neoformans: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cryptococcus neoformans, an opportunistic fungal pathogen, is a primary cause of life-threatening meningoencephalitis, particularly in immunocompromised individuals. Fluconazole, a triazole antifungal, is a cornerstone of therapy, but the emergence of resistance presents a significant clinical challenge. Understanding the genetic underpinnings of this compound susceptibility and resistance is critical for the development of novel therapeutic strategies and molecular diagnostics. This guide provides a comprehensive overview of the key molecular mechanisms governing this compound activity in C. neoformans, including drug target alterations, efflux pump activity, large-scale genomic changes, and the role of crucial signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a resource for the scientific community.
Core Mechanisms of this compound Action and Resistance
This compound functions by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] Disruption of ergosterol synthesis compromises membrane integrity and function, leading to fungistatic activity against C. neoformans.[1][2] Resistance to this compound is multifactorial, arising from several distinct yet sometimes complementary genetic alterations.
Alterations in the Drug Target: The ERG11 Gene
The most direct mechanism of resistance involves modifications to the ERG11 gene, which either reduce the affinity of the Erg11 protein for this compound or increase the amount of the target enzyme.
-
Point Mutations: Specific point mutations in the ERG11 coding sequence can alter the amino acid sequence of the drug-binding pocket, thereby reducing the efficacy of this compound. While relatively rare in clinical isolates compared to other fungi, mutations such as those leading to G484S and Y145F substitutions have been identified and proven to confer high-level this compound resistance.[1][3][4][5] The Y145F mutation, for instance, was shown to be sufficient to cause high resistance to this compound and voriconazole, while paradoxically increasing susceptibility to itraconazole and posaconazole.[3][4]
-
Gene Overexpression: Increased expression of ERG11 can titrate the drug, requiring higher concentrations to achieve effective inhibition of ergosterol synthesis. This overexpression is often a consequence of broader genomic changes, such as aneuploidy.[5][6]
Drug Efflux Pumps: The Central Role of AFR1
Active transport of this compound out of the fungal cell is a major mechanism of resistance. This process is mediated by ATP-binding cassette (ABC) transporters.
-
Afr1: The ABC transporter encoded by the AFR1 gene is the major drug efflux pump responsible for this compound resistance in both C. neoformans and C. gattii.[7][8][9] Deletion of AFR1 results in hypersusceptibility to this compound, while its overexpression leads to significant in vitro and in vivo resistance.[7][10] Upregulation of AFR1 is a common response to this compound exposure.[7][9]
-
Other Transporters: While AFR1 is the primary efflux pump, other transporters like AFR2 and MDR1 may play an augmenting role.[7][9] Deletion of all three genes can lead to a further increase in this compound susceptibility compared to the single AFR1 deletion.[7]
Large-Scale Genomic Alterations and Adaptive Resistance
Beyond single-gene mutations, C. neoformans can adapt to this compound pressure through dynamic and often transient changes to its chromosome structure.
Aneuploidy and Chromosome 1 Disomy
Aneuploidy, the state of having an abnormal number of chromosomes, is a key mechanism for acquiring rapid and reversible this compound resistance.[5][11]
-
Chromosome 1 (Chr1) Disomy: The most frequently observed aneuploidy is the duplication of Chromosome 1.[12][13][14] This is highly significant because Chr1 harbors both the ERG11 and AFR1 genes.[1][8][14] The resulting gene dosage effect leads to the simultaneous overexpression of the drug target and the primary efflux pump, conferring a powerful resistance phenotype.[14][15] This mechanism is particularly associated with the phenomenon of heteroresistance.[12][13]
Heteroresistance: A Transient and Adaptive Strategy
Heteroresistance is an intrinsic characteristic of C. neoformans where a small subpopulation of cells within a genetically susceptible population can grow in the presence of high this compound concentrations.[2][12][14]
-
Mechanism and Reversibility: This phenomenon is often mediated by the formation of aneuploidies, especially Chr1 disomy.[11][12][13][14] Heteroresistance is typically unstable; when the drug pressure is removed, the resistant subpopulation may revert to the original susceptible, euploid state.[2][15] This adaptive strategy is believed to be a critical factor in therapeutic failure and the relapse of cryptococcal meningitis during azole therapy.[2][11]
Regulatory and Signaling Pathways
Cellular stress response pathways are integral to surviving the effects of antifungal drugs. In C. neoformans, the calcineurin pathway is a key regulator of both virulence and drug tolerance.
The Calcineurin Signaling Pathway
Calcineurin is a calcium-calmodulin-activated protein phosphatase. In C. neoformans, it is essential for growth at host physiological temperature (37°C) and for virulence.[16] The pathway is a target of immunosuppressive drugs like cyclosporin A (CsA) and FK506.[16] Disruption of the calcineurin pathway renders C. neoformans avirulent and hypersensitive to this compound, indicating a synergistic relationship and highlighting the pathway as a potential target for combination therapy.[1][16]
References
- 1. Combating increased antifungal drug resistance in Cryptococcus, what should we do in the future? : Antifungal drug resistance in Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Identification of a Cryptococcus neoformans cytochrome P450 lanosterol 14α-demethylase (Erg11) residue critical for differential susceptibility between this compound/voriconazole and itraconazole/posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Epidemiology and Antifungal Resistance of Cryptococcus neoformans From Human Immunodeficiency Virus-Negative and Human Immunodeficiency Virus-Positive Patients in Eastern China [frontiersin.org]
- 6. Lack of Association between this compound Susceptibility and ERG11 Nucleotide Polymorphisms in Cryptococcus neoformans Clinical Isolates from Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Roles of Three Cryptococcus neoformans and Cryptococcus gattii Efflux Pump-Coding Genes in Response to Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Three Cryptococcus neoformans and Cryptococcus gattii Efflux Pump-Coding Genes in Response to Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of AFR1, an ABC Transporter-Encoding Gene, in the In Vivo Response to this compound and Virulence of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A titanic drug resistance threat in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic ploidy changes drive this compound resistance in human cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - Dynamic ploidy changes drive this compound resistance in human cryptococcal meningitis [jci.org]
- 14. This compound Resistance and Heteroresistance in Cryptococcus spp.: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. embopress.org [embopress.org]
Methodological & Application
Application Notes and Protocols: Fluconazole Disk Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodology and interpretation of the fluconazole disk diffusion assay, a critical tool for assessing the susceptibility of Candida species to this common antifungal agent. The protocols are primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provides a well-defined and widely adopted method. Information regarding the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines is also included.
Introduction
The disk diffusion assay is a qualitative or semi-quantitative method used to determine the in vitro susceptibility of a microbial isolate to an antimicrobial agent. For this compound, this assay is essential for guiding therapeutic decisions, monitoring the emergence of resistance, and in the research and development of new antifungal agents. The procedure involves placing a paper disk containing a standardized amount of this compound onto an agar plate inoculated with a standardized suspension of the yeast to be tested. As the drug diffuses into the medium, it creates a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured and correlated with established interpretive criteria to categorize the isolate as susceptible, susceptible-dose dependent, or resistant.
I. Experimental Protocols
This section details the standardized protocol for performing the this compound disk diffusion assay according to the CLSI M44 guidelines.
Media Preparation
The recommended medium for this compound disk diffusion testing of Candida species is Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (MH-GMB).[1][2][3]
-
Composition of Mueller-Hinton Agar with 2% Glucose and Methylene Blue:
-
Beef Extract: 2.0 g/L
-
Acid Hydrolysate of Casein: 17.5 g/L
-
Starch: 1.5 g/L
-
Glucose: 20.0 g/L
-
Methylene Blue: 0.0005 g/L
-
Agar: 17.0 g/L
-
Final pH: 7.3 ± 0.1 at 25°C
-
-
Preparation Protocol:
-
Suspend the components in 1 liter of purified water.
-
Heat with frequent agitation and boil for 1 minute to completely dissolve the powder.
-
Autoclave at 121°C for 15 minutes.
-
Cool the medium to 45-50°C in a water bath.
-
Pour the molten agar into sterile, flat-bottomed Petri dishes (150 mm or 100 mm in diameter) on a level surface to a uniform depth of 4.0 mm.
-
Allow the agar to solidify at room temperature.
-
If not used immediately, store the plates in sealed plastic bags at 2-8°C. Prepared plates can be stored for at least 30 days.[4]
-
Inoculum Preparation
A standardized inoculum is crucial for reproducible results. The turbidity of the yeast suspension is adjusted to match a 0.5 McFarland standard.
-
Protocol:
-
Select at least four to five well-isolated colonies of approximately 1 mm in diameter from a fresh (24-hour) culture on Sabouraud dextrose agar.
-
Transfer the colonies to a tube containing 5 mL of sterile 0.85% saline.
-
Vortex the tube for 15 seconds to create a smooth suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding sterile saline or more yeast growth. This can be done visually or using a spectrophotometer (absorbance at 530 nm should be 0.08 to 0.10). This suspension will contain approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.
-
The adjusted inoculum suspension should be used within 15 minutes of preparation.
-
Inoculation of the Agar Plate
-
Protocol:
-
Within 15 minutes of adjusting the inoculum, dip a sterile, non-toxic cotton swab into the suspension.
-
Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Inoculate the entire surface of the MH-GMB agar plate by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking to ensure an even lawn of growth.
-
Allow the plate to dry for 3 to 15 minutes with the lid slightly ajar. The agar surface should be completely dry before applying the disks.
-
Application of this compound Disks
-
Protocol:
-
Using sterile forceps or a disk dispenser, apply a 25 µg this compound disk to the surface of the inoculated agar plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
The disks should be placed at least 24 mm apart from each other and from the edge of the plate.
-
Once applied, do not move the disks as diffusion of the drug begins immediately.
-
Incubation
-
Protocol:
Measurement and Interpretation of Results
-
Protocol for Measurement:
-
After the incubation period, measure the diameter of the zone of complete or marked growth inhibition to the nearest millimeter using a ruler or calipers.
-
Measurements should be made from the back of the plate against a dark, non-reflecting background, illuminated with reflected light.
-
For Candida species, the zone edge is often indistinct. The endpoint should be read at the point of a marked reduction in growth (approximately 80% inhibition).[6] Faint growth or microcolonies within the zone of inhibition should be ignored.
-
II. Data Presentation: Interpretive Criteria and Quality Control
CLSI Interpretive Criteria for this compound Disk Diffusion
The following table summarizes the zone diameter breakpoints for Candida species according to the CLSI M60 document.
| Zone Diameter (mm) | Interpretation | Corresponding MIC (µg/mL) |
| ≥19 | Susceptible (S) | ≤2 |
| 15 - 18 | Susceptible-Dose Dependent (S-DD) | 4 |
| ≤14 | Resistant (R) | ≥8 |
| Note: These breakpoints are for C. albicans, C. parapsilosis, and C. tropicalis. For C. glabrata, MIC testing is recommended as disk diffusion may not reliably detect resistance. For C. krusei, this compound is considered intrinsically resistant.[3] |
EUCAST Guidelines
EUCAST has not published specific zone diameter breakpoints for this compound disk diffusion. Instead, EUCAST provides MIC (Minimum Inhibitory Concentration) breakpoints determined by broth microdilution. Laboratories using disk diffusion with EUCAST interpretive criteria must establish their own correlation between zone diameters and EUCAST MIC breakpoints.
EUCAST MIC Breakpoints for this compound against Candida species (v 12.0, valid from June 26, 2025):
| Species | Susceptible (S) (mg/L) | Resistant (R) (mg/L) |
| C. albicans | ≤2 | >2 |
| C. dubliniensis | ≤0.06 | >0.06 |
| C. glabrata | ECOFF | - |
| C. krusei | Intrinsic Resistance | - |
| C. parapsilosis | ≤2 | >2 |
| C. tropicalis | ≤2 | >2 |
| ECOFF: Epidemiological Cut-Off Value. For C. glabrata, isolates with MICs above the ECOFF are considered non-wild-type and may not respond to therapy. |
Quality Control (QC)
Regular testing of quality control strains is essential to ensure the accuracy and reproducibility of the assay.
| QC Strain | ATCC Number | Expected Zone Diameter Range (mm) |
| Candida albicans | 90028 | 28 - 39 |
| Candida parapsilosis | 22019 | 22 - 33 |
| Candida krusei | 6258 | 0 (no zone) |
| Candida tropicalis | 750 | 24 - 35 |
| Source: CLSI M100-ED32:2022 |
III. Visualization of Experimental Workflow
The following diagram illustrates the key steps in the this compound disk diffusion assay.
Caption: Workflow of the this compound Disk Diffusion Assay.
This comprehensive guide provides the necessary information for the successful implementation and interpretation of the this compound disk diffusion assay in a laboratory setting. Adherence to these standardized protocols is paramount for generating reliable and clinically relevant data.
References
- 1. EUCAST: Clinical breakpoint table [eucast.org]
- 2. researchgate.net [researchgate.net]
- 3. [Susceptibility testing of yeasts against this compound: proposal for a standardized agar diffusion method with 25 microgram this compound paper discs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 5. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. | Semantic Scholar [semanticscholar.org]
- 6. This compound Disk Diffusion Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Generation and Characterization of Fluconazole-Resistant Candida albicans Strains for Laboratory Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The increasing prevalence of antifungal drug resistance, particularly to azoles like fluconazole, poses a significant threat to public health. Candida albicans is a major opportunistic fungal pathogen, and the emergence of this compound-resistant strains complicates treatment. To understand the molecular underpinnings of resistance and to develop novel antifungal therapies, it is crucial to have reliable laboratory models. This document provides detailed protocols for the in vitro generation of this compound-resistant C. albicans strains through experimental evolution and their subsequent characterization. The primary mechanisms of this compound resistance in C. albicans involve alterations in the drug target enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), and the overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter (CDR1, CDR2) and major facilitator superfamily (MDR1) families[1][2][3].
Protocol 1: In Vitro Induction of this compound Resistance by Serial Passage
This protocol describes the generation of this compound-resistant C. albicans strains by continuously exposing a susceptible parent strain to gradually increasing concentrations of the drug. This method mimics the selective pressure that can lead to the development of resistance during clinical therapy.[4][5]
Materials:
-
This compound-susceptible C. albicans strain (e.g., SC5314 or ATCC 90028).
-
Yeast Extract-Peptone-Dextrose (YPD) agar and broth.
-
RPMI 1640 medium, buffered with MOPS to pH 7.0.
-
This compound powder (analytical grade).
-
Sterile culture tubes, flasks, and 96-well microtiter plates.
-
Spectrophotometer.
-
Shaking incubator set to 35°C.
Methodology:
-
Prepare Initial Culture: Inoculate a single colony of the susceptible parent strain into 5 mL of YPD broth and incubate overnight at 35°C with shaking.
-
Prepare this compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 2560 µg/mL) in a suitable solvent like water or DMSO and sterilize by filtration.
-
Initiate Serial Passage:
-
Dilute the overnight culture into fresh RPMI 1640 medium to a starting cell density of approximately 1 x 10⁶ cells/mL.
-
Prepare a series of culture tubes with RPMI 1640 medium containing this compound at concentrations starting from a sub-inhibitory level (e.g., 0.5 µg/mL) up to a resistant concentration (e.g., 64 µg/mL or higher).
-
Inoculate the prepared media with the diluted cell suspension.
-
-
Incubation and Passaging:
-
Incubate the cultures at 35°C with shaking for 48 hours.
-
After incubation, identify the tube with the highest this compound concentration that shows visible growth.
-
Use this culture to inoculate a new series of tubes containing fresh RPMI 1640 with the same and higher concentrations of this compound.[4][6]
-
Repeat this passaging step every 48 hours, gradually increasing the this compound concentration as the strain adapts. High-level resistance can often be achieved within 15-20 passages.[4][7]
-
-
Isolate and Store Resistant Strains: Once a strain consistently grows at a high concentration of this compound (e.g., ≥64 µg/mL), streak the culture onto a YPD agar plate to obtain single colonies. Archive the confirmed resistant isolates as glycerol stocks at -80°C.
Protocol 2: Confirmation of Resistance by Minimum Inhibitory Concentration (MIC) Testing
The resistance phenotype must be quantitatively confirmed using a standardized method. The broth microdilution method, following the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, is the gold standard for determining the MIC.[8]
Materials:
-
Parental (susceptible) and putative resistant C. albicans strains.
-
RPMI 1640 medium (buffered with MOPS, pH 7.0).
-
This compound stock solution.
-
Sterile 96-well flat-bottom microtiter plates.
-
Spectrophotometer or plate reader.
Methodology:
-
Inoculum Preparation:
-
Culture the strains on YPD agar for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).[8]
-
Perform a 1:100 dilution followed by a 1:20 dilution in RPMI 1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ cells/mL.[8]
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate. A typical concentration range is 0.125 µg/mL to 128 µg/mL.
-
Add 100 µL of each this compound dilution to the appropriate wells.
-
Include a drug-free well for a positive growth control and a cell-free well for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized cell suspension to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% or ≥80%) compared to the drug-free growth control.[8][9] This can be assessed visually or by using a plate reader.
-
According to CLSI breakpoints for C. albicans, strains with a this compound MIC of ≥8 µg/mL are considered resistant.[8][10]
-
Data Presentation: Characterization of Generated Strains
The following tables present example data for susceptible and experimentally evolved this compound-resistant C. albicans strains.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Strain ID | Description | This compound MIC (µg/mL) | Phenotype |
| SC5314-P | Parental Susceptible Strain | 0.5 | Susceptible |
| SC5314-R1 | Resistant Isolate 1 | 64 | Resistant |
| SC5314-R2 | Resistant Isolate 2 | 128 | Resistant |
| ATCC 6258 | Control (C. krusei) | >64 | Intrinsically Resistant |
Table 2: Relative Gene Expression in Resistant vs. Susceptible Strains
| Gene | Function | Fold Change in Expression (Resistant/Susceptible) |
| ERG11 | Lanosterol 14α-demethylase (Drug Target) | 4.5-fold increase |
| CDR1 | ABC Transporter (Efflux Pump) | 15.0-fold increase |
| MDR1 | MFS Transporter (Efflux Pump) | 8.2-fold increase |
| ACT1 | Actin (Housekeeping Control) | 1.0 (Normalized) |
Note: Data are representative. Actual values will vary based on the specific isolates and experimental conditions. Overexpression of efflux pump genes is a common finding in this compound-resistant isolates.[1][11]
Protocol 3: Analysis of Resistance Mechanisms via qRT-PCR
To investigate the molecular basis of the observed resistance, quantify the expression levels of key genes known to be involved in this compound resistance.
Materials:
-
RNA extraction kit suitable for yeast.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers for target genes (ERG11, CDR1, MDR1) and a reference gene (ACT1).
-
Real-time PCR instrument.
Methodology:
-
Cell Culture and RNA Extraction: Grow mid-log phase cultures of the susceptible parent and resistant isolates in YPD broth. For some experiments, cells can be exposed to a sub-inhibitory concentration of this compound to induce gene expression. Extract total RNA using a validated kit, ensuring high purity and integrity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up qPCR reactions containing cDNA, forward and reverse primers for a gene of interest, and qPCR master mix.
-
Run the reactions on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[3]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[10] Normalize the expression of the target genes to the expression of the housekeeping gene (ACT1) and compare the normalized expression in the resistant strain to that of the susceptible parent strain.
-
Visualizations: Workflows and Resistance Pathways
The following diagrams illustrate the experimental workflow and key molecular pathways involved in this compound resistance.
Caption: Workflow for generating and characterizing this compound-resistant strains.
Caption: Core molecular mechanisms conferring this compound resistance.
Caption: Calcineurin signaling is crucial for tolerance to azole-induced stress.
References
- 1. Is there a difference in the expression levels of genes responsible for this compound resistance in Candida albicans isolated from people with different underlying diseases? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Resistance Mechanisms and Clinical Features of this compound-Nonsusceptible Candida tropicalis Isolates Compared with this compound-Less-Susceptible Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible this compound resistance in Candida albicans: a potential in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Induction of this compound Resistance in Candida tropicalis ATCC 750 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
- 9. Evaluation of 80% inhibition standards for the determination of this compound minimum inhibitory concentrations in three laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of this compound resistance-associated genes in biofilm from 23 clinical isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of efflux pump transporter genes and mutations in ERG11 pave the way to this compound resistance in Candida tropicalis: A study from a North India region - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Fluconazole in Biological Samples using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole is a broad-spectrum triazole antifungal agent widely used in the treatment and prophylaxis of superficial and systemic fungal infections. Therapeutic drug monitoring (TDM) of this compound is crucial to optimize efficacy and minimize toxicity, especially in critically ill patients, individuals with organ dysfunction, or those on concomitant medications that may alter its pharmacokinetics. High-Performance Liquid Chromatography (HPLC), coupled with either Ultraviolet (UV) or Mass Spectrometric (MS/MS) detection, offers a robust and reliable method for the quantification of this compound in various biological matrices. This document provides detailed protocols and methodologies for the determination of this compound concentrations in biological samples, primarily human plasma.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix, the desired level of cleanliness, and the analytical technique employed. Three common methods are detailed below.
2.1.1. Protein Precipitation (PPT)
This is a simple and rapid method suitable for HPLC-MS/MS analysis.
-
Protocol:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 30 µL of an internal standard (IS) working solution (e.g., prednisone).[1]
-
Add 600 µL of methanol to precipitate proteins.[1]
-
Vortex the mixture for 2 minutes.[1]
-
Centrifuge at 10,000 rpm for 3 minutes.[1]
-
Transfer 200 µL of the supernatant to a clean tube.[1]
-
Mix the supernatant with 1000 µL of a 50:50 mixture of methanol and 0.1% aqueous formic acid solution.[1]
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.[1]
-
2.1.2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT and is suitable for both HPLC-UV and HPLC-MS/MS.
-
Protocol:
-
To a suitable volume of plasma, add an internal standard (e.g., tinidazole or phenacetin).[2][3]
-
Add a specific volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[2][3][4]
-
Vortex the mixture vigorously for a set time (e.g., 5 minutes) to ensure thorough mixing and extraction.[5]
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (containing this compound and the IS) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
-
2.1.3. Solid-Phase Extraction (SPE)
SPE offers a high degree of selectivity and concentration, resulting in a very clean extract.
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elute this compound and the IS with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness if necessary and reconstitute in the mobile phase.
-
Inject the sample into the HPLC system.
-
HPLC-UV Method
-
Chromatographic Conditions:
HPLC-MS/MS Method
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Zorbax SB-C18).[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like 0.1% formic acid. For example, methanol and 0.1% formic acid in water (45:55, v/v).[1]
-
Flow Rate: Typically in the range of 0.6 mL/min.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][11][12]
-
-
Mass Spectrometry Conditions:
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
This compound: m/z 306.9 → 219.9.[1]
-
Deuterium-labeled this compound (IS) is often used.
-
-
Data Presentation
The following tables summarize typical quantitative data obtained from validated HPLC methods for this compound analysis.
Table 1: Calibration Curve and Linearity Data
| Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| Linearity Range (µg/mL) | 0.125 - 10.0[2][4] | 0.01 - 10.0[8][13] |
| Correlation Coefficient (r²) | > 0.995[2][4] | > 0.997[1] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[3] | 0.01 µg/mL[8][13] |
Table 2: Precision and Accuracy
| Parameter | Concentration Level | HPLC-UV Method | HPLC-MS/MS Method |
| Intra-day Precision (%CV) | Low, Medium, High | < 10%[14] | 2.84% - 10.8%[8][13] |
| Inter-day Precision (%CV) | Low, Medium, High | < 10%[14] | 5.27% - 11.5%[8][13] |
| Accuracy (% Bias) | Low, Medium, High | Within ±15% | < 13.5%[1] |
Table 3: Recovery
| Analyte | Sample Preparation Method | Mean Recovery (%) |
| This compound | Protein Precipitation | 100.6 - 108.2%[1] |
| This compound | Liquid-Liquid Extraction | 90%[6] |
| Internal Standard (Acetophenetidin) | Liquid-Liquid Extraction | 83%[6] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Method selection logic for this compound analysis.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. DEVELOPMENT AND APPLICATION OF SIMPLE HPLC-UV METHOD FOR this compound QUANTIFICATION IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 3. An optimized analytical method of this compound in human plasma by high-performance liquid chromatography with ultraviolet detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of this compound Concentration and Its Application to the Study of Candida albicans Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. ijrpr.com [ijrpr.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound plasma concentration measurement by liquid chromatography for drug monitoring of burn patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of this compound in Candida albicans [frontiersin.org]
- 12. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis of Fluconazole-Treated Fungal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of infections caused by pathogenic fungi, notably Candida species. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] By disrupting ergosterol synthesis, this compound compromises the integrity and fluidity of the fungal cell membrane, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[1][3][5]
However, the emergence of this compound resistance is a significant clinical concern. Fungal cells have evolved sophisticated mechanisms to counteract the effects of this antifungal agent. These resistance strategies often involve alterations in gene expression. Key mechanisms include the overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily (CDR1, CDR2) and the major facilitator superfamily (MDR1, FLU1), which actively extrude this compound from the cell.[6][7][8] Additionally, mutations in the ERG11 gene can reduce the binding affinity of this compound to its target enzyme.[6]
Furthermore, exposure to this compound induces a complex network of stress response pathways within the fungal cell. The cell wall integrity (CWI) and high-osmolarity glycerol (HOG) pathways are activated to help the cell cope with the membrane and osmotic stress imposed by the drug.[5][9] Key signaling molecules like the calcium-calmodulin-activated phosphatase calcineurin and the molecular chaperone Hsp90 play a crucial role in mediating these stress responses and can contribute to drug tolerance and the evolution of resistance.[9][10][11]
Understanding the dynamics of gene expression in response to this compound is paramount for elucidating the mechanisms of drug action, identifying novel resistance markers, and developing more effective antifungal strategies. This document provides detailed protocols for analyzing the gene expression of this compound-treated fungal cells, along with structured data presentation and visualizations of the key cellular pathways involved.
Key Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism of action and fungal resistance pathways.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Fungal Cell Culture and this compound Treatment
This protocol describes the cultivation of fungal cells and their subsequent treatment with this compound. Candida albicans is used here as an example.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile culture flasks or tubes
-
Incubator shaker
-
Spectrophotometer
Protocol:
-
Inoculate a single colony of C. albicans into 10 mL of YPD broth.
-
Incubate overnight at 30°C with shaking (200 rpm).
-
The next day, dilute the overnight culture into fresh YPD broth to an optical density at 600 nm (OD600) of 0.1.
-
Grow the culture at 30°C with shaking to an OD600 of 0.4-0.6 (mid-logarithmic phase).
-
Divide the culture into two flasks: one for the untreated control and one for the this compound treatment.
-
To the treatment flask, add this compound to the desired final concentration (e.g., a sub-inhibitory concentration to study the initial stress response). To the control flask, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate both flasks at 30°C with shaking for the desired time period (e.g., 1-4 hours).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellets once with ice-cold sterile water.
-
Immediately freeze the cell pellets in liquid nitrogen and store at -80°C until RNA extraction.
Total RNA Extraction from Fungal Cells
This protocol details the extraction of high-quality total RNA from fungal cells using the hot acid phenol-chloroform method.[12][13][14]
Materials:
-
Frozen fungal cell pellets
-
TES buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS)
-
Acid phenol:chloroform (pH 4.5)
-
Chloroform
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
RNase-free water
-
Microcentrifuge tubes
-
Heating block or water bath at 65°C
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Resuspend the frozen cell pellet in 600 µL of TES buffer in a 1.5 mL microcentrifuge tube.
-
Add 600 µL of acid phenol:chloroform.
-
Vortex vigorously for 30 seconds.
-
Incubate at 65°C for 30-60 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Add an equal volume of chloroform, vortex for 15 seconds, and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour or overnight.
-
Pellet the RNA by centrifuging at 12,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Store the RNA at -80°C.
-
(Optional but recommended) Treat the RNA with DNase I to remove any contaminating genomic DNA.
Quantitative Real-Time PCR (qRT-PCR) Analysis
This protocol outlines the steps for quantifying the expression levels of target genes using a two-step qRT-PCR approach.[15][16][17]
Materials:
-
Total RNA (DNase-treated)
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random primers or oligo(dT) primers
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Gene-specific forward and reverse primers (for target and reference genes)
-
qRT-PCR instrument and compatible plates/tubes
Protocol:
Step 1: cDNA Synthesis (Reverse Transcription)
-
In a sterile, RNase-free tube, combine 1-2 µg of total RNA, primers (random or oligo(dT)), and RNase-free water to the recommended volume.
-
Denature the RNA-primer mixture by heating at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, and reverse transcriptase enzyme.
-
Add the master mix to the RNA-primer mixture.
-
Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 50°C for 60 minutes, followed by enzyme inactivation at 70°C for 15 minutes).
-
The resulting cDNA can be stored at -20°C.
Step 2: Quantitative PCR
-
Design and validate primers for your target genes (e.g., ERG11, CDR1, CDR2, MDR1) and at least one stable reference gene (e.g., ACT1, GAPDH).[18][19]
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Aliquot the reaction mix into a qPCR plate or tubes.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.
Data Analysis: The relative gene expression can be calculated using the 2-ΔΔCt method. The Ct (cycle threshold) values are first normalized to the reference gene (ΔCt = Cttarget - Ctreference), and then the ΔCt of the treated sample is normalized to the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
Data Presentation
The quantitative data from the qRT-PCR analysis should be summarized in a clear and structured table to facilitate comparison between the control and this compound-treated samples.
Table 1: Relative Gene Expression in C. albicans Following this compound Treatment
| Gene | Function | Fold Change (this compound-Treated vs. Control) | p-value |
| ERG11 | Ergosterol biosynthesis | 2.5 | <0.05 |
| CDR1 | ABC efflux pump | 4.8 | <0.01 |
| CDR2 | ABC efflux pump | 3.1 | <0.05 |
| MDR1 | MFS efflux pump | 6.2 | <0.01 |
| HSP90 | Stress response | 1.8 | <0.05 |
| ACT1 | Housekeeping gene | 1.0 | >0.05 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the fungal strain, this compound concentration, and duration of exposure.
Summary and Conclusion
The analysis of gene expression in this compound-treated fungal cells provides valuable insights into the drug's mechanism of action and the adaptive responses of the pathogen. The protocols outlined in this document offer a systematic approach to performing these studies, from cell culture and drug treatment to RNA extraction and qRT-PCR analysis. The upregulation of genes involved in ergosterol biosynthesis and drug efflux is a common finding and a hallmark of the fungal response to this compound.[20][21][22] By employing these methods, researchers can effectively investigate the molecular basis of this compound efficacy and resistance, paving the way for the development of novel therapeutic strategies to combat fungal infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. brieflands.com [brieflands.com]
- 8. Distinct Patterns of Gene Expression Associated with Development of this compound Resistance in Serial Candida albicans Isolates from Human Immunodeficiency Virus-Infected Patients with Oropharyngeal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure-guided approaches to targeting stress responses in human fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Isolation from Yeast [protocols.io]
- 13. Yeast total RNA isolation protocol [drummondlab.org]
- 14. umassmed.edu [umassmed.edu]
- 15. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 16. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of reference genes for RT-qPCR analysis of gene expression in Pleurotus pulmonarius for biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Evaluation of differential gene expression in this compound-susceptible and -resistant isolates of Candida albicans by cDNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Genome-wide translational response of Candida albicans to this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Time course of microbiologic outcome and gene expression in Candida albicans during and following in vitro and in vivo exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent MIC results for fluconazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for fluconazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why are my this compound MIC results for the same isolate inconsistent between experiments?
Inconsistent this compound MICs can arise from several factors, ranging from minor technical variations to more complex biological phenomena. Here’s a step-by-step guide to troubleshoot this issue:
1. Review Your Experimental Protocol for Consistency:
-
Inoculum Preparation: The final inoculum concentration is critical. For broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI), the final inoculum should be between 0.5 x 10³ to 2.5 x 10³ CFU/mL.[1] Inconsistent inoculum sizes can significantly alter MIC values.
-
Medium Composition: Ensure you are using the standardized RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0.[2][3] Variations in pH can affect this compound activity and the trailing phenomenon.[4][5]
-
Incubation Time and Temperature: Incubate plates at 35°C.[1][6] While historical CLSI guidelines specified a 48-hour incubation period, reading MICs at 24 hours is now often recommended to minimize the impact of trailing growth and provide more timely results.[3][7][8] Consistency in the reading time is crucial.
-
Endpoint Reading: The MIC should be read as the lowest concentration of this compound that causes a significant inhibition of growth (approximately 50-80%) compared to the growth control.[1][9] This can be subjective, so consistent training and, if possible, the use of a spectrophotometer can improve reproducibility.
2. Check for the "Trailing Effect":
-
What it is: The trailing effect, or paradoxical growth, is characterized by reduced but persistent fungal growth at this compound concentrations above the true MIC.[10][11] This can make endpoint determination difficult and lead to falsely elevated MICs, especially when read at 48 hours.[5][10]
-
How to address it:
-
Read the MIC at 24 hours, as trailing is less pronounced at this earlier time point.[3][8]
-
If trailing is still an issue, consider the pH of your medium. A more acidic pH (around 5.0) can reduce trailing.[4][5]
-
Note that the clinical significance of the trailing effect is debated, and isolates exhibiting this phenomenon may still be susceptible in vivo.[5][10]
-
3. Verify the Quality Control (QC) Strain Results:
-
Always include a QC strain with a known this compound MIC range in each experiment. This helps to ensure that your reagents, methodology, and reading of the results are accurate.
-
Common QC strains for this compound testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[12]
4. Consider the Possibility of Mixed Cultures or Contamination:
-
Streak your isolate onto an agar plate to ensure it is a pure culture. Contamination with a different species or a resistant subpopulation of the same species can lead to inconsistent results.
5. Evaluate for Acquired Resistance:
-
If you are sub-culturing the isolate multiple times, especially in the presence of low levels of this compound, there is a possibility of selecting for resistant mutants.[13] Always use fresh isolates from frozen stocks for your experiments.
Question 2: My this compound MIC for a known susceptible species is unexpectedly high. What should I do?
If you observe a high MIC for a species that is typically susceptible to this compound (e.g., Candida albicans), consider the following:
-
Rule out Intrinsic Resistance: While most isolates of a particular species may be susceptible, some species, like Candida krusei, are intrinsically resistant to this compound.[14] Ensure correct species identification.
-
Investigate Acquired Resistance Mechanisms: Resistance to this compound can develop through various mechanisms:
-
Target Enzyme Alterations: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-alpha-demethylase, can reduce this compound binding.[15][16]
-
Efflux Pump Overexpression: Increased expression of efflux pumps, such as those encoded by MDR and CDR genes, can actively remove this compound from the cell.[15][17]
-
-
Perform a Deeper Investigation: If you suspect acquired resistance, you may need to perform molecular analyses, such as gene sequencing of ERG11 or expression analysis of efflux pump genes.
Question 3: What are the key differences between CLSI and EUCAST guidelines for this compound MIC testing?
Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing. While the methodologies are similar, there can be subtle differences in their recommendations that may lead to variations in MIC results.
-
Endpoint Reading: EUCAST recommends a spectrophotometric reading for determining the MIC, which can be more objective than the visual reading often employed under CLSI guidelines.[11]
-
Breakpoints: The clinical breakpoints for defining an isolate as susceptible, susceptible-dose dependent (SDD)/intermediate, or resistant can differ between CLSI and EUCAST.[18][19] It is crucial to use the interpretive criteria that correspond to the methodology you are following.
Quantitative Data Summary
Table 1: CLSI and EUCAST this compound Breakpoints for Candida spp. (μg/mL)
| Organism Group | CLSI Breakpoints | EUCAST Breakpoints |
| S | SDD | |
| Candida albicans | ≤ 2 | 4 |
| Candida tropicalis | ≤ 2 | 4 |
| Candida parapsilosis | ≤ 2 | 4 |
| Candida glabrata | - | ≤ 32 |
| Candida krusei | - | - |
S = Susceptible; SDD = Susceptible-Dose Dependent; R = Resistant; I = Intermediate. Note that breakpoints are subject to change and the latest versions of the CLSI M60 and EUCAST documents should be consulted.
Table 2: Recommended Quality Control Strains and Expected MIC Ranges for this compound
| QC Strain | Agency | MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | CLSI | 1.0 - 4.0 |
| Candida krusei ATCC 6258 | CLSI | 16 - 128 |
| Candida albicans ATCC 90028 | CLSI | 0.25 - 1.0 |
Experimental Protocols
CLSI M27 Broth Microdilution Method for Yeasts (Abbreviated)
-
Isolate Preparation: Subculture the yeast isolate onto Sabouraud dextrose agar and incubate at 35°C for 24-48 hours to ensure purity and viability.[9]
-
Inoculum Preparation:
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.
-
-
Plate Inoculation: Add the standardized inoculum to each well of a microdilution plate containing serial twofold dilutions of this compound in RPMI 1640 medium.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: Determine the MIC as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well.
Visualizations
Caption: General workflow for this compound MIC testing.
Caption: Troubleshooting inconsistent this compound MIC results.
References
- 1. Precision and Accuracy of this compound Susceptibility Testing by Broth Microdilution, Etest, and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing of this compound by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. Detection of this compound-Resistant Candida Strains by a Disc Diffusion Screening Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationale for Reading this compound MICs at 24 Hours Rather than 48 Hours When Testing Candida spp. by the CLSI M27-A2 Standard Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound MIC and the this compound Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Susceptibility Testing of this compound by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding adaptation to this compound: comparative insights into tolerance and resistance in Saccharomyces cerevisiae and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Interpretive Breakpoints for this compound and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
Strategies to reduce fluconazole precipitation in aqueous solutions
Welcome to the technical support center for fluconazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to this compound precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer (e.g., PBS)?
A1: this compound has low intrinsic solubility in neutral aqueous solutions. Its solubility in Phosphate Buffered Saline (PBS) at a pH of 7.2 is only about 0.2 mg/mL.[1] Precipitation commonly occurs under the following circumstances:
-
High Concentration: Attempting to dissolve this compound above its solubility limit.
-
Solvent Shock: When a concentrated stock solution made in an organic solvent (like DMSO or ethanol) is diluted too quickly into an aqueous buffer, the sudden change in solvent polarity can cause the drug to crash out of solution.
-
pH Effects: this compound's solubility is pH-dependent. As a weak base, it is more soluble in acidic conditions (low pH) and less soluble at neutral or near-neutral pH.[2][3]
-
Temperature: Changes in temperature can affect solubility, though this is a less common cause of sudden precipitation at typical lab temperatures.
-
Storage: Aqueous solutions of this compound are not recommended for long-term storage; it is advised to use them within a day.[1]
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
A2: For stock solutions, it is best to use an organic solvent in which this compound is highly soluble.[1]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are suitable choices.[1]
-
Storage: this compound as a crystalline solid should be stored at -20°C for long-term stability (up to two years).[1] Stock solutions in organic solvents should also be stored at -20°C.
Q3: How can I increase the concentration of this compound in my aqueous solution without it precipitating?
A3: There are several effective strategies to enhance the aqueous solubility of this compound:
-
pH Adjustment: Lowering the pH of the aqueous solution will significantly increase this compound's solubility. This compound has pKa values around 2.56-2.94, corresponding to the ionization of its triazole nitrogen atoms.[2] In acidic environments (e.g., pH 1.2-2.0), the molecule becomes protonated and more soluble.[3][4]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent, such as ethanol, into the final aqueous solution can increase solubility.[5] However, ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are highly effective solubilizing agents that form inclusion complexes with poorly soluble drugs like this compound.[6][7][8] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBECD) can increase solubility by many folds.[7][9]
Q4: Are there advanced methods to improve this compound solubility for formulation development?
A4: Yes, for more advanced applications, several techniques are used:
-
Ionic Liquids: Forming ionic liquids with this compound as the cation and a suitable anion (like ascorbic acid) can dramatically increase aqueous solubility and dissolution rates.[10][11][12]
-
Co-crystals: Creating co-crystals of this compound with a suitable co-former (e.g., benzoic acid) can enhance solubility and improve mechanical properties for manufacturing.[13]
-
Nanonization: Techniques like antisolvent precipitation can be used to produce this compound nanoparticles.[14] The smaller particle size increases the surface area, leading to faster dissolution.
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to buffer. | "Solvent Shock" - Rapid change in solvent polarity. | 1. Add the stock solution dropwise to the vigorously stirring aqueous buffer. 2. Warm the aqueous buffer slightly before adding the stock solution. 3. Reduce the concentration of the final solution. |
| Solution is clear initially but becomes cloudy over time. | Slow Crystallization - The solution is supersaturated and thermodynamically unstable. | 1. The concentration is too high for the given conditions (pH, solvent). Reduce the final concentration. 2. Use a solubilizing agent like a cyclodextrin to stabilize the solution (See Protocol 3). 3. Prepare the solution fresh and use it immediately. Do not store aqueous solutions for more than a day.[1] |
| Need a higher concentration in a neutral pH buffer for a cell-based assay. | Low Intrinsic Solubility at Neutral pH. | 1. Use cyclodextrins (HP-β-CD or SBECD) to form a soluble inclusion complex (See Protocol 3). This is often the most biocompatible method. 2. Prepare a highly concentrated stock in DMSO and use a very small volume for dilution, ensuring the final DMSO concentration is non-toxic to cells (typically <0.5%). |
Quantitative Data on this compound Solubility
Table 1: Solubility in Common Solvents
| Solvent | pH | Temperature | Solubility | Reference |
| PBS | 7.2 | Ambient | ~0.2 mg/mL | [1] |
| Ethanol | N/A | Ambient | ~20 mg/mL | [1] |
| DMSO | N/A | Ambient | ~33 mg/mL | [1] |
| Dimethylformamide | N/A | Ambient | ~16 mg/mL | [1] |
Table 2: Effect of pH on Aqueous Solubility
| Aqueous Buffer | Temperature | Molar Solubility (mol·L⁻¹) | Approximate Solubility (mg/mL) | Reference |
| pH 1.2 | 293.15 K (20°C) | >8.01 x 10⁻² | >24.5 | [3] |
| pH 2.0 | 293.15 K (20°C) | ~4.45 x 10⁻³ | ~1.36 | [4] |
| pH 7.4 | 293.15 K (20°C) | ~4.01 x 10⁻⁵ | ~0.012 | [4] |
Table 3: Effect of Solubilizing Agents
| Agent | Conditions | Fold Increase in Solubility | Reference |
| β-cyclodextrin (0.02 M) | Aqueous Solution | 1.84-fold | [6] |
| HP-β-cyclodextrin (0.08 M) | Aqueous Solution | 4-fold | [6] |
| Ionic Liquid (with Ascorbic Acid, 1:1) | Aqueous Solution | 9.65-fold | [10] |
| Co-crystal (with Benzoic Acid) | Aqueous Solution | 13-fold | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution via Organic Stock
This is the most common method for preparing this compound solutions for in vitro experiments.
-
Weighing: Accurately weigh the required amount of solid this compound powder.
-
Stock Solution Preparation: Dissolve the this compound in a minimal amount of an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 33 mg/mL).[1]
-
Dilution: While vigorously stirring the destination aqueous buffer (e.g., PBS or cell culture media), add the stock solution dropwise to achieve the final desired concentration.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent is minimal (e.g., <0.5% for DMSO in many cell-based assays) to avoid physiological effects.[1]
-
Usage: Use the final aqueous solution immediately. Do not store for more than one day.[1]
Protocol 2: Preparation of this compound Solution by pH Adjustment
This method is useful when organic solvents must be avoided and a low pH is acceptable for the experiment.
-
Prepare Acidic Buffer: Prepare an aqueous buffer at the desired acidic pH (e.g., a citrate buffer at pH 2.5).
-
Direct Dissolution: Add the weighed solid this compound directly to the acidic buffer.
-
Solubilization: Stir the solution, with gentle warming if necessary, until the this compound is completely dissolved. The solubility is significantly higher at low pH.[2]
-
pH Readjustment (Optional): If required, the pH can be carefully adjusted upwards with a base (e.g., NaOH). Perform this slowly while monitoring for any signs of precipitation. Note that raising the pH back to neutral will likely cause precipitation if the concentration exceeds the solubility limit at that pH.
Protocol 3: Preparation of this compound Solution using Cyclodextrins
This method is ideal for achieving higher concentrations of this compound in neutral aqueous solutions for applications like ophthalmic or parenteral formulations.
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD or SBECD) in the desired aqueous buffer by dissolving it with stirring.
-
Add this compound: Add an excess amount of solid this compound to the cyclodextrin solution.
-
Equilibration: Shake or agitate the mixture at a constant temperature for 24-48 hours to allow the formation of the inclusion complex and reach equilibrium.[15]
-
Filtration: Remove the undissolved this compound by filtering the solution through a suitable membrane filter (e.g., 0.22 µm).
-
Quantification: The concentration of the solubilized this compound in the clear filtrate should be determined analytically (e.g., by HPLC or UV-Vis spectrophotometry).
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Cyclodextrin forming a soluble inclusion complex.
Caption: Relationship between pH and this compound solubility.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. j-pharmacol-tox-exp.com [j-pharmacol-tox-exp.com]
- 10. japsonline.com [japsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. Synthesis and physicochemical studies of this compound ionic liquids | Journal of Applied Pharmaceutical Science [mail.bibliomed.org]
- 13. Development and Evaluation of this compound Co-Crystal for Improved Solubility and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound nanoparticles prepared by antisolvent precipitation technique: Physicochemical, in vitro, ex vivo and in vivo ocular evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Fluconazole Stability in Long-Term Experiments
For researchers, scientists, and drug development professionals, maintaining the integrity of therapeutic agents throughout long-term experiments is paramount. This technical support center provides guidance on addressing the potential degradation of fluconazole, a commonly used antifungal agent, during such studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in an experimental setting?
A1: this compound is a relatively stable compound, but its degradation can be influenced by several factors over long-term experiments. The most significant factors include:
-
Oxidative Stress: Exposure to oxidizing agents can lead to the degradation of this compound. Studies have shown that extensive degradation occurs in an oxidative medium, particularly under thermal stress.[1]
-
Photodegradation: Exposure to light, especially UV radiation, can cause this compound to degrade.[1][2] While direct photolysis from sunlight may be slow, indirect photochemistry in the presence of substances like nitrate and dissolved organic matter can lead to degradation with half-lives ranging from weeks to a year.[3][4]
-
Temperature: Elevated temperatures can accelerate the degradation process.[5][6]
-
pH: While this compound is generally stable across a range of pH values, extreme pH conditions in combination with other stressors might influence its stability.[7][8][9]
Q2: What are the known degradation products of this compound?
A2: The primary degradation products identified are 1,2,4-triazole and 1,2,4-triazole-1-acetic acid, which are formed through indirect photochemistry.[3][4] These transformation products are notably more resistant to further degradation than this compound itself.[3][4]
Q3: How can I store my this compound stock solutions and experimental samples to minimize degradation?
A3: Proper storage is crucial for maintaining this compound stability.
-
Stock Solutions: For long-term storage, it is recommended to store this compound as a solid at -20°C, where it is stable for at least two years.[10] Stock solutions in organic solvents like ethanol, DMSO, or dimethylformamide should also be stored at -20°C.[10][11] A stock solution of 1 mg/ml in a methanol/phosphate buffer (10:90) was found to be stable for 3 weeks at -20°C.[11]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[10] If aqueous solutions must be stored, they should be kept at refrigerated temperatures (e.g., 5°C) and protected from light.[12]
-
Protection from Light: All solutions should be stored in amber vials or otherwise protected from light to prevent photodegradation.[13]
Q4: Is this compound stable in common cell culture media?
A4: While specific long-term stability data in various cell culture media is not extensively published, the primary degradation pathways (oxidation and photolysis) should be considered. To minimize degradation in cell culture experiments:
-
Minimize exposure of the media containing this compound to light.
-
Prepare fresh media with this compound for long-term experiments or replace the media at regular intervals.
-
Consider the potential for interaction with components in the media that may act as photosensitizers.
Troubleshooting Guide
Issue: I am observing a decrease in the expected activity of this compound in my long-term experiment.
| Possible Cause | Troubleshooting Steps |
| Degradation due to improper storage | 1. Verify Storage Conditions: Confirm that stock solutions and experimental samples are stored at the recommended temperature and protected from light. For aqueous solutions, check if they were prepared fresh. 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can affect stability, prepare single-use aliquots of your stock solution.[11] |
| Photodegradation during the experiment | 1. Minimize Light Exposure: Use amber-colored culture vessels or cover plates with foil. 2. Control Lighting Conditions: If the experimental setup involves illumination, use light sources that emit wavelengths outside of the UV spectrum if possible. |
| Oxidative degradation | 1. Assess Media Components: Check if your experimental medium contains any strong oxidizing agents. 2. Consider Antioxidants: If compatible with your experimental design, the addition of a suitable antioxidant could be tested to mitigate oxidative degradation. |
| Incorrect concentration | 1. Verify Stock Concentration: Re-measure the concentration of your stock solution using a validated analytical method like HPLC.[1][11] 2. Check Dilution Calculations: Double-check all calculations used to prepare working solutions from the stock. |
Quantitative Data Summary
Table 1: Stability of this compound in Plasma and Stock Solutions
| Matrix | Storage Condition | Duration | Remaining this compound (%) | Reference |
| Plasma | Room Temperature | 5 hours | ≥ 94% | [11] |
| Plasma | -20°C | 10 weeks | 103% | [11] |
| Plasma | 3 Freeze-Thaw Cycles (-20°C to RT) | - | ≥ 87% | [11] |
| Deproteinized Plasma | Room Temperature | 16 hours | ≥ 100% | [11] |
| Deproteinized Plasma | -20°C | 48 hours | ≥ 96% | [11] |
| Stock Solution (1 mg/ml in methanol/phosphate buffer) | Room Temperature | 6 hours | ≥ 99% | [11] |
| Stock Solution (1 mg/ml in methanol/phosphate buffer) | -20°C | 3 weeks | ≥ 90% | [11] |
Table 2: Degradation Half-Lives of this compound via Indirect Photochemistry in Aqueous Solutions
| Condition | Half-Life | Reference |
| High Nitrate, Low DOM & Bicarbonate | ~2 weeks | [3] |
| Surface Water Samples | 180 - 240 days | [3] |
| General Range | 2 weeks to a year | [3][4] |
| DOM: Dissolved Organic Matter |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is a summary of a method used to determine this compound concentrations in plasma.[11]
-
Sample Preparation:
-
Deproteinize plasma samples using Amicon Centrifree filters.
-
-
Chromatographic Conditions:
-
Column: NovaPak C18 cartridge.
-
Mobile Phase: A mixture of 0.01 M phosphate buffer (pH 7.0) and acetonitrile (75:25, v/v).
-
Flow Rate: 1.0 ml/minute.
-
Detection: UV spectrophotometry at 260 nm.
-
Internal Standard: Acetophenetidin.
-
-
Analysis:
-
Run samples and standards through the HPLC system.
-
Quantify this compound concentration by comparing the peak area of this compound to that of the internal standard and referencing a standard curve.
-
Visualizations
Caption: Workflow for assessing this compound stability during a long-term experiment.
Caption: Logical flow for troubleshooting reduced this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Environmental Fate of the Azole Fungicide this compound and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. scispace.com [scispace.com]
- 7. The influence of gastric pH on the pharmacokinetics of this compound: the effect of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acidic pH Reduces this compound Susceptibility in Cryptococcus neoformans by Altering Iron Uptake and Enhancing Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Stability of reconstituted this compound oral suspension in plastic bottles and oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize the impact of serum proteins on fluconazole activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluconazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on minimizing the impact of serum proteins on this compound activity.
Frequently Asked Questions (FAQs)
Q1: How significantly do serum proteins affect the in vitro activity of this compound?
A1: this compound exhibits low plasma protein binding, typically around 11-12%.[1][2] This means that the majority of the drug remains free and active in the presence of serum. Unlike highly protein-bound antifungals, the impact of serum proteins on this compound's immediate in vitro activity is generally considered minimal. However, for highly sensitive assays or when investigating subtle interactions, it is still a factor to consider.
Q2: What are the primary serum proteins that bind to this compound?
A2: The primary serum protein that binds to this compound is albumin. In certain disease states, such as chronic renal failure or cancer, elevated levels of other proteins like alpha-1-acid glycoprotein (AAG) can also contribute to this compound binding.[3][4]
Q3: Can the presence of serum in my culture medium affect my MIC (Minimum Inhibitory Concentration) results for this compound?
A3: Yes, although the effect is less pronounced than with other azoles. The low-level binding of this compound to serum proteins can slightly decrease the free fraction of the drug available to act on the fungal cells, which may lead to a marginal increase in the observed MIC. For most applications, this shift is not significant, but it is crucial for standardization and reproducibility to report the serum percentage in your experimental conditions.
Q4: Are there situations where protein binding of this compound might be altered?
A4: Yes. In patients with chronic renal failure, this compound protein binding has been observed to increase.[3] This is often correlated with elevated levels of AAG in these patients.[3] Similarly, altered protein binding has been noted in cancer patients.[4] Therefore, when using serum from specific patient populations in experiments, it is advisable to determine the protein binding percentage.
Q5: How can I measure the concentration of free (unbound) this compound in my samples?
A5: The most common methods to separate free from protein-bound this compound are equilibrium dialysis and ultrafiltration.[5][6] After separation, the concentration of free this compound in the protein-free fraction can be accurately quantified using High-Performance Liquid Chromatography (HPLC).[7]
Troubleshooting Guide: Serum Protein Interference
This guide provides solutions to common problems researchers may face related to serum protein effects in their experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent MIC values in the presence of serum. | Variability in serum batches (protein concentration, composition). | Use a single, pooled batch of serum for a set of experiments. If possible, quantify the total protein or albumin concentration of the serum batch. |
| Inoculum effect in protein-rich medium. | Standardize the inoculum size strictly according to established protocols (e.g., CLSI or EUCAST guidelines). | |
| Low recovery of this compound from plasma/serum samples during analytical preparation. | Strong binding of this compound to precipitated proteins. | Disrupt protein-drug binding before extraction by adjusting the pH or using a protein precipitation agent followed by vigorous vortexing. Common agents include acetonitrile, methanol, or trichloroacetic acid.[8][9] |
| Non-specific binding of the drug to labware (e.g., ultrafiltration devices). | Pre-condition the ultrafiltration device by passing a solution of the drug through it to saturate non-specific binding sites. A sequential ultrafiltration method can also be employed.[10][11] | |
| Observed antifungal activity is lower than expected based on total drug concentration. | The free drug concentration is the biologically active fraction. Even with low binding, a small portion of this compound is sequestered by proteins. | Base your dose-response curves on the free drug concentration, not the total concentration. Measure the unbound fraction using equilibrium dialysis or ultrafiltration. |
| Precipitate formation when adding this compound stock (in organic solvent) to serum-containing media. | Poor solubility of the drug or solvent in the aqueous, protein-rich environment. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your media is low (typically <1%). Prepare intermediate dilutions of the drug stock in a suitable buffer before adding to the final medium. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's interaction with serum proteins.
Table 1: this compound Protein Binding in Human Serum
| Parameter | Value | Reference(s) |
| Protein Binding Percentage | 11-12% | [1][2] |
| Primary Binding Protein | Albumin | [12] |
| Secondary Binding Protein (in certain disease states) | α1-acid glycoprotein (AAG) | [3] |
Table 2: Impact of Serum on this compound In Vitro Activity against Candida albicans
| Medium | IC50 Ratio (with serum / without serum) | MIC Ratio (with serum / without serum) | Reference(s) |
| RPMI-1640 with Human Serum | 1.5 | 3.5 | [8] |
| Note: These ratios indicate a minor decrease in susceptibility in the presence of serum, consistent with low protein binding. |
Experimental Protocols
Protocol 1: Determination of this compound-Protein Binding by Equilibrium Dialysis
This method is considered the gold standard for accurately measuring the unbound fraction of a drug.
-
Preparation: Prepare a semi-permeable dialysis membrane (e.g., 12-14 kDa MWCO) according to the manufacturer's instructions.
-
Sample Loading: Load one chamber of the dialysis unit with human plasma spiked with a known concentration of this compound. Load the other chamber with an equal volume of protein-free buffer (e.g., PBS, pH 7.4).
-
Equilibration: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-6 hours for this compound).
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Quantify the this compound concentration in both samples using a validated HPLC method.
-
Calculation:
-
Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]
-
Percent bound = (1 - fu) * 100
-
Protocol 2: Sample Preparation for Free this compound Quantification using Ultrafiltration and HPLC
This protocol is suitable for separating free this compound from serum-containing media for subsequent analysis.
-
Device Preparation: Pre-condition a centrifugal ultrafiltration unit (e.g., with a 5 kDa MWCO filter) by passing a small amount of the this compound solution through it and discarding the filtrate to saturate non-specific binding sites.[7]
-
Sample Loading: Add 240 µL of the plasma or serum sample containing this compound to the pre-conditioned ultrafiltration device.[7]
-
Centrifugation: Centrifuge the device at 15,000 x g for 60 minutes to separate the protein-free ultrafiltrate.[7]
-
Sample Collection: Carefully collect the ultrafiltrate, which contains the free this compound.
-
HPLC Analysis:
-
Directly inject the ultrafiltrate into an HPLC system equipped with a C18 column.
-
Use a mobile phase, for example, of 0.01 M disodium hydrogen phosphate (pH 7.0) and acetonitrile (75:25, v/v).[7]
-
Quantify the concentration against a standard curve prepared with known concentrations of this compound.
-
Visualizations
This compound's Mechanism of Action
This compound inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][12][15][16][17]
Caption: this compound inhibits the conversion of lanosterol to ergosterol.
Experimental Workflow for Measuring Free this compound
This workflow outlines the key steps in determining the concentration of unbound this compound in a plasma sample.
References
- 1. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. biotage.com [biotage.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Fosthis compound? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Enhancing Fluconazole Penetration in Biofilm Models
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing fluconazole penetration in Candida biofilm models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Candida biofilms?
A1: this compound resistance in Candida biofilms is a multifactorial phenomenon. Key mechanisms include:
-
Efflux Pumps: Overexpression of drug efflux pumps, such as Cdr1p, Cdr2p, and Mdr1p, actively transport this compound out of the fungal cells.[1][2] This mechanism is particularly prominent in the early stages of biofilm formation.[1]
-
Extracellular Matrix (ECM): The dense ECM, rich in β-1,3 glucan, can sequester this compound, preventing it from reaching the fungal cells within the biofilm.[3]
-
Altered Sterol Composition: Changes in the fungal cell membrane's ergosterol content, the primary target of this compound, can reduce drug efficacy.[1]
-
Stress Response Pathways: Activation of stress response pathways, such as the calcineurin and MAPK signaling pathways, contributes to drug tolerance.[3]
Q2: Which techniques can be used to enhance this compound penetration and efficacy against Candida biofilms?
A2: Several strategies are being explored to overcome this compound resistance in biofilms:
-
Combination Therapy: Using this compound in combination with other agents can have synergistic effects. Examples include antibiotics, the calcineurin inhibitor cyclosporine, and natural compounds like acetylsalicylic acid.[4][5]
-
Nanoparticle-based Drug Delivery: Encapsulating this compound in nanoparticles, such as chitosan-coated iron oxide nanoparticles or PLGA nanoparticles, can improve its delivery and penetration into the biofilm structure.[6][7]
-
Targeting Resistance Mechanisms: Using inhibitors of efflux pumps or agents that disrupt the ECM can re-sensitize biofilms to this compound.
Q3: How can I quantify biofilm formation and viability in my experiments?
A3: Two common and relatively high-throughput methods are the Crystal Violet (CV) assay and the XTT assay.
-
Crystal Violet Assay: This method stains the total biofilm biomass, including cells and the extracellular matrix. It provides an indication of the overall biofilm structure.[8]
-
XTT Assay: This colorimetric assay measures the metabolic activity of viable cells within the biofilm. It is a good indicator of cell viability in response to antifungal treatment.[8][9][10]
Q4: What is a suitable method to directly measure this compound penetration through a biofilm?
A4: The filter disk assay is a well-established method for this purpose. It involves growing a biofilm on a filter membrane and then placing it on an agar plate containing this compound. A second, smaller sterile disk is placed on top of the biofilm. The amount of this compound that penetrates the biofilm and is absorbed by the top disk can be quantified by placing that disk on a lawn of a this compound-susceptible indicator strain and measuring the resulting zone of inhibition.[11][12][13]
Troubleshooting Guides
Issue 1: Poor or inconsistent biofilm formation in microtiter plates.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Growth Conditions | Ensure the use of appropriate media (e.g., YEPD or RPMI-1640) and incubation conditions (37°C with shaking).[8] The optimal shaking speed may need to be determined empirically for your specific plate and incubator setup. |
| Inadequate Cell Adhesion | The initial adhesion step is critical. Ensure cells are incubated for a sufficient time (e.g., 90 minutes) to allow attachment to the plate surface before washing.[14] Some surfaces may require pre-coating to enhance attachment. |
| Vigorous Washing Steps | Candida biofilms can be delicate. When washing to remove non-adherent cells, be gentle. Use a multichannel pipette to slowly add and remove wash solutions (e.g., PBS) without disturbing the biofilm at the bottom of the well.[15][16] |
| Strain Variability | Different Candida strains have varying capacities for biofilm formation. If you are using a new strain, it is advisable to first characterize its biofilm-forming ability. |
Issue 2: High variability in XTT assay results.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete XTT Reduction | The incubation time with the XTT reagent can significantly impact the results. An incubation period of 1 to 2 hours is often optimal.[10] Ensure the plate is protected from light during incubation. |
| Uneven Metabolic Activity within the Biofilm | To stimulate more uniform metabolic activity throughout the biofilm, consider supplementing the XTT solution with glucose.[9][17] |
| Interference from the Plate | Some protocols recommend transferring the XTT supernatant to a new plate before reading the absorbance to avoid interference from the biofilm itself.[10] |
| Reagent Preparation | Prepare the XTT and menadione (or PMS) solutions fresh before each experiment and ensure they are thoroughly mixed.[9] |
Issue 3: No synergistic effect observed with combination therapy.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Concentration Ranges | The synergistic effect is often concentration-dependent. A checkerboard titration assay should be performed with a wide range of concentrations for both this compound and the adjuvant to identify the optimal synergistic concentrations.[4] |
| Timing of Drug Addition | The timing of drug administration can be crucial. Consider whether the drugs should be added simultaneously or sequentially. For example, pre-treating a biofilm with one agent before adding the second might be more effective.[18] |
| Biofilm Maturity | The susceptibility of biofilms to antifungals can change as they mature. Test the combination therapy on biofilms at different developmental stages (e.g., early, intermediate, and mature).[1] |
| Incompatible Mechanisms of Action | Ensure that the chosen adjuvant has a mechanism of action that is likely to synergize with this compound (e.g., inhibiting efflux pumps, disrupting the ECM, or targeting a different cellular pathway). |
Experimental Protocols
Crystal Violet (CV) Assay for Biofilm Quantification
-
Biofilm Formation: Grow Candida biofilms in a 96-well microtiter plate for 24-48 hours.
-
Washing: Gently wash the wells twice with 200 µL of Phosphate-Buffered Saline (PBS) to remove non-adherent cells.[8]
-
Fixation: Allow the plates to air dry for 45 minutes.[8]
-
Staining: Add 110 µL of 0.1% - 0.4% aqueous crystal violet solution to each well and incubate for 15-45 minutes at room temperature.[8]
-
Washing: Wash the wells four times with 200 µL of sterile water to remove excess stain.[8]
-
Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye. Incubate for 45 minutes.[8][19]
-
Quantification: Transfer 100-125 µL of the destaining solution to a new plate and measure the absorbance at 570-595 nm using a microplate reader.[19][20]
XTT Assay for Biofilm Viability
-
Biofilm Formation and Treatment: Grow and treat Candida biofilms in a 96-well plate as per your experimental design.
-
Washing: Gently wash the biofilms twice with 200 µL of PBS.[9]
-
Reagent Preparation: Prepare the XTT/menadione solution. A common ratio is 20:1 (XTT solution to menadione solution).[9]
-
Incubation: Add 100-200 µL of the XTT/menadione solution to each well. Incubate the plate in the dark at 37°C for 1-3 hours.[9][10]
-
Quantification: After incubation, transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 490-492 nm.[10][21]
Filter Disk Assay for this compound Penetration
-
Biofilm Formation: Grow a Candida biofilm on a polycarbonate membrane filter placed on an appropriate agar medium.
-
Assembly: Place a smaller, sterile paper disk on top of the biofilm.[11]
-
Drug Exposure: Transfer the entire "sandwich" (filter with biofilm and paper disk) to an agar plate containing a known concentration of this compound.[11][12]
-
Incubation: Incubate the plate to allow the this compound to diffuse through the biofilm and into the top paper disk.
-
Quantification: Remove the top paper disk and place it on a new agar plate seeded with a this compound-susceptible indicator strain of Candida.
-
Analysis: After incubation, measure the diameter of the zone of growth inhibition around the disk. This diameter correlates with the amount of this compound that penetrated the biofilm.
Data Presentation
Table 1: Effect of Nanoparticle Encapsulation on this compound Efficacy Against a Three-Species Candida Biofilm
| Treatment | Concentration (µg/mL) | Log CFU/mL Reduction (Mean ± SD) | Biomass Reduction (%) (Mean ± SD) | Metabolic Activity Reduction (%) (Mean ± SD) |
| This compound (FLZ) | 156 | 1.5 ± 0.3 | 30 ± 5 | 40 ± 8 |
| IONPs-CS-FLZ | 39 | 1.2 ± 0.2 | 25 ± 6 | 35 ± 7 |
| IONPs-CS-FLZ | 78 | 2.1 ± 0.4 | 45 ± 7 | 55 ± 9 |
| IONPs-CS-FLZ | 156 | 3.5 ± 0.5 | 68 ± 9 | 75 ± 10 |
Data adapted from a study on iron oxide nanoparticles coated with chitosan (IONPs-CS) for this compound delivery.[6][22]
Table 2: Synergistic Effect of this compound and Calcineurin Inhibitors on C. albicans Biofilm
| Drug Combination | FIC Index | Interpretation |
| This compound + Cyclosporine | ≤ 0.5 | Synergy |
| This compound + Tacrolimus (FK506) | ≤ 0.5 | Synergy |
The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy. An FIC index of ≤ 0.5 indicates a synergistic interaction.[4]
Visualizations
Caption: Experimental workflow for evaluating this compound enhancers.
Caption: Key signaling pathways in this compound resistance.
References
- 1. Mechanism of this compound Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanism of this compound Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of Candida biofilm drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effect of Calcineurin Inhibitors and this compound against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of this compound Combined with Amphotericin B on this compound-Resistant Candida albicans Biofilm Formation - Journal of Advances in Medical and Biomedical Research [journal.zums.ac.ir]
- 6. Nanocarriers of Miconazole or this compound: Effects on Three-Species Candida Biofilms and Cytotoxic Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tujns.org [tujns.org]
- 8. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penetration of antifungal agents through Candida biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Penetration of Candida Biofilms by Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Penetration of Candida biofilms by antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of this compound resistance-associated genes in biofilm from 23 clinical isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel and Robust Method for Investigating Fungal Biofilm [en.bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Study of Sequential this compound and Caspofungin Treatment against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repositorium.uminho.pt [repositorium.uminho.pt]
- 20. Comparative analysis of Candida biofilm quantitation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. idcmjournal.org [idcmjournal.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Fluconazole Binding to Plastic in Microplate Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address the common issue of fluconazole binding to plastic microplates during in vitro assays. Non-specific binding can lead to a significant reduction in the effective concentration of the drug, potentially impacting the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound binding to microplates a concern?
Q2: What factors influence the extent of this compound binding?
A2: Several factors can influence the degree of this compound adsorption to plastic surfaces:
-
Plastic Type: Polystyrene, a common material for microplates, is known to bind hydrophobic molecules. The degree of binding can vary between standard and surface-treated plates (e.g., tissue-culture treated vs. non-treated).
-
Drug Concentration: The proportion of drug lost to binding can be more significant at lower concentrations, as the binding sites on the plastic may not be saturated.[3]
-
Assay Medium Composition: The presence of proteins (like albumin in serum-containing media) can reduce this compound binding to plastic, as the proteins themselves can bind to the drug. This compound has a relatively low plasma protein binding of about 11-12%. However, proteins can also coat the plastic surface, preventing direct interaction with the drug.
-
pH and Ionic Strength: Changes in the pH and salt concentration of the medium can alter the electrostatic interactions between this compound and the plastic surface, thereby affecting binding.[1][2]
-
Temperature and Incubation Time: Binding is a dynamic process. Longer incubation times and higher temperatures can increase the amount of drug adsorbed to the plate surface until equilibrium is reached.
-
Agitation: Agitation can increase the rate at which the drug encounters the plastic surface, potentially accelerating the binding process.
Q3: What are the different types of microplates available, and how do they differ in terms of binding?
A3: Microplates are available in various materials and surface treatments:
-
Polystyrene (PS): The most common type, available as non-treated (hydrophobic, for binding of hydrophobic molecules), tissue-culture treated (hydrophilic, for cell attachment), and high-binding plates. Standard polystyrene plates are generally associated with a higher risk of non-specific binding for hydrophobic compounds.
-
Polypropylene (PP): Generally more resistant to chemical interactions and can exhibit lower binding for some molecules compared to polystyrene.
-
Low-Binding Plates: These plates are specifically designed with modified surfaces (e.g., hydrophilic polymers or coatings) to minimize hydrophobic and ionic interactions, thereby reducing the non-specific binding of proteins, peptides, and small molecules.
Q4: How can I minimize this compound binding in my assays?
A4: Several strategies can be employed to mitigate the impact of this compound binding:
-
Use Low-Binding Microplates: This is often the most effective solution.
-
Add Blocking Agents: Incorporating a small amount of a non-ionic surfactant like Tween 20 or a protein like Bovine Serum Albumin (BSA) into your assay buffer can help to block non-specific binding sites on the plastic surface.
-
Pre-condition the Plate: Incubating the microplate with a blocking solution or the assay medium for a period before adding the drug and cells can help to saturate the non-specific binding sites.
-
Increase the Assay Volume: A larger volume-to-surface area ratio can reduce the overall percentage of drug lost to binding.
-
Include Proper Controls: Always include "drug-only" wells (without cells) to quantify the amount of this compound lost to the plastic over the course of the experiment.
Troubleshooting Guide
Here are some common issues and steps to resolve them:
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent MIC values for this compound across experiments. | Significant and variable binding of this compound to the microplates. | 1. Switch to certified low-binding microplates.2. Incorporate a blocking agent (e.g., 0.05% Tween 20) into your assay medium.3. Standardize incubation times and temperatures.4. Quantify the actual this compound concentration at the end of the assay (see Experimental Protocols). |
| Higher than expected MIC values compared to literature. | Loss of active this compound due to adsorption to the plate surface. | 1. Perform a recovery experiment to determine the extent of this compound loss in your current assay setup.2. Use the mitigation strategies outlined in the FAQs (low-binding plates, blocking agents).3. Ensure that the solvent used to dissolve this compound is not interacting with the plastic. |
| "Edge effects" where wells at the edge of the plate show different results. | Differential evaporation and temperature gradients can exacerbate binding issues. | 1. Use a plate sealer to minimize evaporation.2. Avoid using the outermost wells of the plate for critical experiments.3. Ensure even temperature distribution during incubation. |
Quantitative Data on Azole Fungicide Binding
Table 1: Adsorption Characteristics of Triazole Fungicides on Polystyrene [2]
| Triazole Fungicide | LogKow * | Adsorption Capacity (Freundlich model Kf) | Comments |
| Hexaconazole | 3.90 | High | Higher hydrophobicity correlates with stronger adsorption. |
| Myclobutanil | 2.94 | Medium | |
| Triadimenol | 3.09 | Low |
*LogKow (octanol-water partition coefficient) is a measure of a compound's hydrophobicity. A higher LogKow suggests a greater tendency to bind to hydrophobic surfaces like polystyrene. This compound has a LogKow of approximately 0.5, suggesting it is less hydrophobic than the compounds listed above and may exhibit lower, but not negligible, binding.
Experimental Protocols
To accurately account for this compound binding, it is essential to quantify the concentration of the drug in the microplate wells at the beginning and end of your experiment. Here are detailed protocols for this purpose.
Protocol 1: Quantification of this compound in Microplate Wells using HPLC
This method is highly specific and sensitive for determining this compound concentrations.
1. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Standard Curve Preparation: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water. b. Create a series of standard solutions by serially diluting the stock solution in your assay medium to cover the expected concentration range of your experiment (e.g., 0.1 to 100 µg/mL).
3. Sample Collection from Microplate: a. At the end of your experimental incubation, carefully collect the entire volume of medium from a "drug-only" control well. b. Transfer the collected medium to a microcentrifuge tube. c. If your medium contains cells or debris, centrifuge the tube to pellet the solids and collect the supernatant.
4. HPLC Analysis: a. Set up the HPLC system with the C18 column. b. Prepare a mobile phase, for example, a mixture of acetonitrile and phosphate buffer (e.g., 20:80 v/v), and adjust the pH as needed (e.g., to pH 5.0). c. Set the UV detector to a wavelength of 260 nm. d. Inject a fixed volume (e.g., 20 µL) of each standard and your collected samples onto the column. e. Record the peak area for this compound in each chromatogram.
5. Data Analysis: a. Plot a standard curve of this compound concentration versus peak area. b. Use the standard curve to determine the concentration of this compound in your experimental samples. c. Calculate the percentage of this compound recovered: (Measured Concentration / Initial Concentration) x 100%. The percentage lost represents the amount bound to the plastic.
Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry
This method is simpler and more accessible than HPLC but may be less specific if other components in the medium absorb at the same wavelength.
1. Materials:
-
UV-Vis spectrophotometer with microplate reading capability or quartz cuvettes
-
UV-transparent microplates
-
This compound analytical standard
-
Assay medium (as a blank)
-
Pipettes and tips
2. Standard Curve Preparation: a. Prepare a stock solution of this compound as described in the HPLC protocol. b. Create a series of standard solutions by serially diluting the stock solution in your assay medium.
3. Sample Measurement: a. At the beginning and end of your experiment, transfer a known volume of your standards and samples from the "drug-only" control wells to a UV-transparent microplate. b. Measure the absorbance of each sample at the maximum absorbance wavelength for this compound, which is approximately 261 nm. Use the assay medium as a blank.
4. Data Analysis: a. Plot a standard curve of this compound concentration versus absorbance. b. Determine the concentration of this compound in your samples using the standard curve. c. Calculate the percentage of this compound recovered as described in the HPLC protocol.
Visualizations
Experimental Workflow for Quantifying this compound Binding
Caption: Workflow for determining this compound loss due to microplate binding.
Troubleshooting Logic for Inconsistent Assay Results
Caption: Decision tree for troubleshooting this compound assay inconsistencies.
References
- 1. Adsorption behavior of azole fungicides on polystyrene and polyethylene microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adsorption behavior of three triazole fungicides on polystyrene microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human subcutaneous tissue distribution of this compound: comparison of microdialysis and suction blister techniques - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling fluconazole stock solutions
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the storage and handling of fluconazole stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][2] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell lines or experimental model to residual solvent. For aqueous systems, subsequent dilutions should be made to ensure the final concentration of the organic solvent is negligible, as it may have physiological effects.[1][2]
Q2: How should I store the solid this compound powder?
A2: For long-term storage, solid this compound should be stored at -20°C.[2] Under these conditions, it is stable for at least two years.[2]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions of this compound prepared in organic solvents should also be stored at -20°C. To prevent degradation, it is advisable to purge the solvent with an inert gas before dissolving the this compound.[1][2] Aqueous solutions of this compound are not recommended for storage for more than one day.[1][2]
Q4: My this compound precipitated out of solution after diluting my stock in an aqueous buffer. What should I do?
A4: This is a common issue due to the lower solubility of this compound in aqueous solutions compared to organic solvents.[1][2] To resolve this, you can try the following:
-
Increase the volume of the aqueous buffer: Further dilution may lower the concentration of this compound to below its solubility limit in the aqueous buffer.
-
Use a co-solvent: If your experimental system allows, including a small, non-toxic percentage of the original organic solvent (e.g., DMSO) in your final aqueous solution can help maintain solubility.
-
Prepare a fresh, lower-concentration stock: If precipitation persists, consider preparing a new stock solution at a lower concentration in the organic solvent.
Q5: Can I dissolve this compound directly in an aqueous buffer like PBS?
A5: Yes, it is possible to prepare organic solvent-free aqueous solutions by directly dissolving the crystalline solid in aqueous buffers.[1][2] However, the solubility of this compound in PBS (pH 7.2) is significantly lower, approximately 0.2 mg/ml.[1][2] These aqueous solutions are not recommended for storage for more than one day.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the solvent was purged with an inert gas before use.[1][2] |
| Inaccurate initial concentration. | Ensure the solid this compound is completely dissolved in the solvent. Use a calibrated balance for weighing the solid. | |
| Precipitation in stock solution during storage | Solvent evaporation. | Ensure vials are tightly sealed. Consider using parafilm to seal the vials for long-term storage. |
| Supersaturation. | Gently warm the solution to aid in re-dissolving the precipitate. If the issue persists, prepare a new, less concentrated stock solution. | |
| Unexpected biological effects in control group | High concentration of residual organic solvent. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the experimental medium is at a non-toxic level for your specific cell line or organism.[1][2] Run a vehicle control with the same concentration of the solvent. |
Quantitative Data: Solubility of this compound
| Solvent | Solubility (mg/mL) | Temperature |
| DMSO | ~33 | Not Specified |
| Ethanol | ~20 | Not Specified |
| Dimethylformamide | ~16 | Not Specified |
| Methanol | 165 ± 0.12 | 25°C |
| Chloroform | 68.5 ± 1.2 | 25°C |
| Acetone | 64.8 ± 0.85 | 25°C |
| PBS (pH 7.2) | ~0.2 | Not Specified |
| Note: Solubility can be affected by temperature and the specific batch of the compound.[1][2][3] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For a 10 mg/mL stock, you would weigh 10 mg of this compound for every 1 mL of DMSO.
-
Solvent Preparation: Purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen, which can contribute to the degradation of this compound.
-
Dissolving this compound: Add the weighed this compound to the sterile amber glass vial. Using a sterile pipette, add the appropriate volume of the purged DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex or sonicate at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.
Workflow for this compound Stock Solution Handling
Caption: Workflow for preparing and storing this compound stock solutions.
References
Technical Support Center: Overcoming Efflux Pump-Mediated Fluconazole Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering efflux pump-mediated fluconazole resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary efflux pumps responsible for this compound resistance in Candida albicans?
A1: The primary efflux pumps mediating this compound resistance in Candida albicans belong to two main superfamilies: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[1][2][3][4][5] Key pumps include:
-
Cdr1p and Cdr2p (Candida Drug Resistance 1 and 2): These are ABC transporters and are major contributors to high-level azole resistance.[1][5][6] Overexpression of the CDR1 and CDR2 genes is a common mechanism of resistance observed in clinical isolates.[1][7]
-
Mdr1p (Multidrug Resistance 1): This is an MFS transporter that confers resistance to this compound and other drugs.[4][6]
Q2: How can I determine if this compound resistance in my fungal strain is mediated by efflux pumps?
A2: Several experimental approaches can be used to investigate the role of efflux pumps in this compound resistance:
-
Gene Expression Analysis: Quantify the expression levels of efflux pump genes (e.g., CDR1, CDR2, MDR1) using real-time quantitative PCR (RT-qPCR).[3][7] A significant upregulation in resistant strains compared to susceptible strains suggests the involvement of these pumps.
-
Rhodamine 6G Efflux Assay: This functional assay uses a fluorescent substrate of many efflux pumps, Rhodamine 6G (R6G). Increased efflux of R6G, observed as lower intracellular fluorescence, in the resistant strain compared to a susceptible control, indicates heightened pump activity.[8][9]
-
Checkerboard Microdilution Assay with an Efflux Pump Inhibitor: Perform a checkerboard assay to test for synergy between this compound and a known efflux pump inhibitor. A significant reduction in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of the inhibitor points to efflux-mediated resistance.[3][10]
Q3: What are some common combination therapy strategies to overcome efflux pump-mediated resistance?
A3: Combining this compound with an efflux pump inhibitor (EPI) is a promising strategy to restore its efficacy.[1][11] These inhibitors can be synthetic compounds or natural products.
-
Natural Compounds: Several natural compounds have been shown to inhibit fungal efflux pumps and act synergistically with this compound. Examples include oridonin, osthole, and n-butylphthalide.[10][12]
-
Repurposed Drugs: Existing drugs approved for other indications have been found to inhibit fungal efflux pumps. For instance, the NSAIDs aspirin and ibuprofen have demonstrated the ability to reverse this compound resistance.[13][14] Fusidic acid, an antibacterial agent, has also shown potential as an adjuvant to this compound.[8]
Q4: Are there molecular biology techniques to directly target efflux pumps?
A4: Yes, genetic manipulation techniques can be employed to study and potentially overcome efflux pump-mediated resistance.
-
Gene Deletion: Creating knockout mutants by deleting the genes encoding the primary efflux pumps (e.g., Δcdr1, Δcdr2, Δmdr1) can confirm their role in resistance.[6] These mutant strains often exhibit hypersusceptibility to this compound.
-
CRISPR-Cas9: The CRISPR-Cas9 system offers a powerful and efficient tool for targeted gene disruption of efflux pumps in fungi like Candida albicans.[15] This can be used to validate the function of specific pumps in resistance.
Troubleshooting Guides
Problem 1: Inconsistent results in Rhodamine 6G (R6G) efflux assay.
| Possible Cause | Troubleshooting Step |
| Cell viability issues. | Ensure cells are in the logarithmic growth phase and have high viability before starting the assay. Use a viability stain (e.g., methylene blue) to confirm. |
| Sub-optimal R6G concentration. | Titrate the R6G concentration to find an optimal level that provides a strong fluorescent signal without causing toxicity to the cells. |
| Inadequate washing steps. | Ensure thorough washing of cells to remove extracellular R6G, which can interfere with fluorescence measurements. |
| Incorrect timing of fluorescence readings. | Optimize the time points for fluorescence measurement to capture the dynamics of R6G efflux accurately. |
| Instrument settings not optimized. | Calibrate the fluorometer or microscope with appropriate controls and optimize excitation/emission wavelengths for R6G. |
Problem 2: No synergistic effect observed in checkerboard assays with a potential efflux pump inhibitor.
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration range of the inhibitor. | Test a broader range of concentrations for the potential inhibitor. The effective concentration might be higher or lower than initially tested. |
| The tested compound is not an inhibitor of the relevant efflux pump. | The resistance in your strain may be mediated by a different mechanism or by an efflux pump not targeted by the tested compound. Use gene expression analysis to identify the overexpressed pumps. |
| Insolubility of the test compound. | Ensure the compound is fully dissolved in the assay medium. Use a suitable solvent like DMSO at a final concentration that does not affect fungal growth. |
| Assay conditions are not optimal. | Optimize incubation time, temperature, and inoculum size as these can influence the outcome of synergy testing. |
Problem 3: Difficulty in creating efflux pump gene deletion mutants.
| Possible Cause | Troubleshooting Step |
| Inefficient transformation. | Optimize the transformation protocol (e.g., spheroplasting, electroporation). Ensure high-quality transforming DNA. |
| Incorrect design of deletion cassette. | Verify the sequence and length of the homologous flanking regions in your deletion cassette to ensure efficient homologous recombination. |
| Use of an inappropriate selection marker. | Ensure the selection marker is suitable for your strain and that the selection plates are prepared correctly. |
| Essentiality of the targeted gene. | While major efflux pump genes are generally not essential, consider the possibility if you consistently fail to obtain viable mutants. |
| Transient CRISPR-Cas9 expression issues. | If using a transient CRISPR system, ensure efficient delivery of both the Cas9 and guide RNA components.[15] |
Quantitative Data Summary
Table 1: Synergistic Effects of Natural Compounds with this compound against Resistant Candida albicans
| Compound | This compound MIC Reduction | Reference |
| n-butylphthalide | From >512 µg/ml to 0.25–1 µg/ml | [10] |
| Oridonin | From >512 µg/ml to <8 µg/ml | [3] |
| SWL-1 | From >200 µg/ml to 3.74 ± 0.25 µg/ml | [9] |
Table 2: Reversal of this compound Resistance by Repurposed Drugs
| Compound | Effect on this compound MIC | Reference |
| Aspirin or Ibuprofen | Significant drop to ≤0.125 µg/ml | [13][14] |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is adapted from standard methodologies to assess the synergistic interaction between this compound and a potential efflux pump inhibitor.
Materials:
-
This compound-resistant fungal strain
-
This compound stock solution
-
Potential efflux pump inhibitor (EPI) stock solution
-
96-well microtiter plates
-
RPMI-1640 medium (buffered with MOPS)
-
Spectrophotometer or plate reader
Method:
-
Prepare Inoculum: Culture the fungal strain overnight. Adjust the cell suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis.
-
Prepare serial two-fold dilutions of the EPI along the y-axis.
-
The final volume in each well should be 100 µL.
-
-
Inoculate Plate: Add 100 µL of the prepared fungal inoculum to each well.
-
Controls: Include wells with:
-
Fungus in medium only (growth control)
-
Medium only (sterility control)
-
Fungus with each drug alone.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Read Results: Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the growth control.
-
Calculate Fractional Inhibitory Concentration Index (FICI):
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
FICI = FIC of this compound + FIC of EPI
-
-
Interpret Results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for Efflux Pump Gene Expression
This protocol outlines the steps to quantify the mRNA levels of efflux pump genes.
Materials:
-
This compound-resistant and -susceptible fungal strains
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CDR1, CDR2, MDR1) and a reference gene (e.g., ACT1)
-
RT-qPCR instrument
Method:
-
Cell Culture and RNA Extraction:
-
Grow fungal strains to mid-log phase.
-
Optionally, expose cells to a sub-inhibitory concentration of this compound to induce gene expression.
-
Extract total RNA using a reliable RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
RT-qPCR:
-
Set up the RT-qPCR reaction with the cDNA template, primers for the target and reference genes, and the RT-qPCR master mix.
-
Run the reaction in an RT-qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the resistant strain to the susceptible strain.
-
Visualizations
Caption: Mechanism of efflux pump-mediated this compound resistance and its inhibition.
Caption: Experimental workflow for investigating and overcoming efflux pump-mediated this compound resistance.
Caption: Simplified signaling pathway for the regulation of efflux pump gene expression in response to this compound.
References
- 1. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotechmedjournal.com [biotechmedjournal.com]
- 3. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Frontiers | MFS multidrug transporters in pathogenic fungi: do they have real clinical impact? [frontiersin.org]
- 5. Directed Mutational Strategies Reveal Drug Binding and Transport by the MDR Transporters of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The anti-staphylococcal fusidic acid as an efflux pump inhibitor combined with this compound against vaginal candidiasis in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | SWL-1 Reverses this compound Resistance in Candida albicans by Regulating the Glycolytic Pathway [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting efflux pumps to overcome antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of this compound with natural compounds: A promising strategy to manage resistant Candida albicans infections | Semantic Scholar [semanticscholar.org]
- 13. Unlocking New Strategies: Reversing this compound Resistance In Candida Species With Efflux Pump Inhibitors Like Aspirin And Ibuprofen[v1] | Preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. Candida albicans Gene Deletion with a Transient CRISPR-Cas9 System - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Fluconazole and Itraconazole Efficacy Against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two common azole antifungal agents, fluconazole and itraconazole, against various species of the genus Aspergillus. The following sections present quantitative data from susceptibility testing, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to inform research and development efforts in mycology.
Data Presentation: In Vitro Susceptibility of Aspergillus spp.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and itraconazole against several clinically relevant Aspergillus species. The data clearly demonstrates the general lack of efficacy of this compound against Aspergillus, which is considered intrinsically resistant to this drug.[1][2] In contrast, itraconazole shows activity, although MIC values can vary between species and isolates, and resistance has been documented.[3][4]
| Antifungal Agent | Aspergillus Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | All Aspergillus spp. | 256 | >256 | - |
| A. flavus | 128 | - | - | |
| A. fumigatus | 128 | - | - | |
| Itraconazole | All Aspergillus spp. | 0.5 | 1 - >16 | 0.12 - >16 |
| A. fumigatus | - | ≥8 | 0.125 - 0.5 | |
| A. flavus | - | - | - | |
| A. niger | 0.25 - 0.5 | ≥8 | - | |
| A. terreus | - | - | - |
Note: MIC₅₀ and MIC₉₀ represent the minimum concentration of the drug required to inhibit the growth of 50% and 90% of the isolates tested, respectively. Data is compiled from multiple sources.[4][5][6][7]
Experimental Protocols: Antifungal Susceptibility Testing
The data presented above is primarily generated using standardized broth microdilution methods. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies are the most widely accepted protocols for testing the susceptibility of filamentous fungi.[6]
CLSI M38-A2 Broth Microdilution Method
This method provides a standardized procedure for determining the MIC of antifungal agents against filamentous fungi.[5]
-
Preparation of Antifungal Agents: Stock solutions of this compound and itraconazole are prepared in dimethyl sulfoxide. Serial twofold dilutions of the antifungal agents are then prepared in RPMI 1640 medium.
-
Inoculum Preparation: Aspergillus isolates are grown on potato dextrose agar. Conidia are harvested and suspended in sterile saline with 0.05% Tween 80. The conidial suspension is adjusted spectrophotometrically to a transmission of 80-82% at 530 nm and then diluted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Incubation: Microdilution plates are incubated at 35°C for 48 to 72 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the growth control.
EUCAST Broth Microdilution Method
The EUCAST method is another widely used standard with some modifications to the CLSI protocol.[6]
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used.[6]
-
Inoculum Preparation: The inoculum size is higher than in the CLSI method, typically ranging from 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Incubation: Plates are incubated at 35-37°C for 48-72 hours.
-
MIC Endpoint Reading: The endpoint is read spectrophotometrically at 530 nm, with the MIC defined as the lowest drug concentration that inhibits 90% of growth compared to the control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key molecular pathways and a generalized experimental workflow.
Caption: Mechanism of action of azole antifungals in Aspergillus.
Caption: Key mechanisms of azole resistance in Aspergillus.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A randomized controlled trial of itraconazole versus this compound for the prevention of fungal infections in patients with haematological malignancies. U.K. Multicentre Antifungal Prophylaxis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. brieflands.com [brieflands.com]
- 6. mjpath.org.my [mjpath.org.my]
- 7. Multicenter Study of Susceptibility of Aspergillus Species Isolated from Iranian University Hospitals to Seven Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Fluconazole vs. Voriconazole Against the Formidable Candida auris
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of the multidrug-resistant yeast, Candida auris, presents a significant challenge to global public health. This opportunistic pathogen is notorious for causing healthcare-associated infections with high mortality rates, largely due to its intrinsic or rapidly acquired resistance to multiple classes of antifungal agents. Among the azoles, fluconazole often exhibits limited efficacy, prompting the investigation of other triazoles like voriconazole as potential therapeutic alternatives. This guide provides an objective in vitro comparison of this compound and voriconazole against Candida auris, supported by experimental data to inform research and development efforts.
Data Presentation: A Comparative Analysis of Antifungal Potency
The in vitro activity of this compound and voriconazole against Candida auris is primarily determined by their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes MIC data from various studies, illustrating the comparative efficacy of these two azoles.
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| This compound | 0.25 - >64 | 128 | 256 | [1] |
| This compound | - | >32 (for 93% of isolates) | - | [2] |
| This compound | - | ≥256 (for many isolates) | - | [3] |
| Voriconazole | 0.03 - 8 | - | - | [1] |
| Voriconazole | - | >1 (for 54% of isolates) | - | [2] |
| Voriconazole | 0.25 - 1 | - | - | [4][5][6] |
MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.
The data clearly indicates that a significant proportion of C. auris isolates exhibit high MICs to this compound, with many studies reporting resistance.[1][2][3] Voriconazole generally demonstrates lower MIC values compared to this compound, suggesting greater in vitro activity against C. auris.[1][4][5][6] However, it is crucial to note that resistance to voriconazole has also been reported, with a considerable percentage of isolates showing elevated MICs.[2]
Experimental Protocols: The Gold Standard for Antifungal Susceptibility Testing
The data presented in this guide is predominantly derived from studies employing the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their M27-A3 document.[7][8][9] This method is considered the reference standard for antifungal susceptibility testing of yeasts.
CLSI M27-A3 Broth Microdilution Method: A Step-by-Step Overview
-
Inoculum Preparation: Candida auris isolates are cultured on a suitable agar medium, such as Sabouraud Dextrose Agar, to ensure purity and viability. A suspension of the yeast is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of yeast cells (e.g., 0.5 McFarland standard). This suspension is further diluted in a standardized RPMI 1640 medium.
-
Antifungal Agent Preparation: Stock solutions of this compound and voriconazole are prepared and serially diluted in the RPMI 1640 medium to create a range of concentrations.
-
Microdilution Plate Inoculation: The diluted antifungal agents are dispensed into the wells of a 96-well microtiter plate. Each well receives a specific concentration of the drug. The prepared C. auris inoculum is then added to each well. A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are also included.
-
Incubation: The inoculated microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period, usually 24 to 48 hours.[10]
-
Endpoint Determination: After incubation, the plates are examined visually or with a spectrophotometer to determine the MIC. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Visualizing the Process and the Problem
To better understand the experimental workflow and the underlying mechanisms of resistance, the following diagrams have been generated.
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Key mechanisms of azole resistance in Candida auris.
Mechanisms of Resistance: A Molecular Perspective
The diminished efficacy of azole antifungals, including this compound and voriconazole, against C. auris is often multifactorial.[11] The primary mechanisms of resistance include:
-
Target Site Mutations: Alterations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of azole drugs, thereby decreasing their effectiveness.[12][13]
-
Overexpression of the Target Enzyme: An increase in the production of Erg11p can effectively titrate the drug, requiring higher concentrations to achieve an inhibitory effect.[12]
-
Efflux Pump Overexpression: C. auris can actively transport azole drugs out of the cell through the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, such as Cdr1 and Mdr1.[11][12] This prevents the drug from reaching its intracellular target.
Conclusion
The in vitro data strongly suggests that voriconazole is generally more potent than this compound against Candida auris. However, the emergence of voriconazole resistance is a significant concern. The high prevalence of this compound resistance underscores the need for routine antifungal susceptibility testing to guide appropriate therapy.[14][15] Understanding the underlying resistance mechanisms is paramount for the development of novel therapeutic strategies to combat this formidable pathogen. The standardized experimental protocols, such as the CLSI M27-A3 method, are essential for generating reliable and comparable data to monitor resistance trends and evaluate new antifungal candidates. Researchers and drug development professionals should consider these factors when designing studies and prioritizing compounds for further investigation.
References
- 1. In Vitro Antifungal Resistance of Candida auris Isolates from Bloodstream Infections, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Evaluation of Antifungal Drug Combinations against Multidrug-Resistant Candida auris Isolates from New York Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of Voriconazole, Isavuconazole, this compound, and Anidulafungin in the Treatment of Emerging Candida auris Using an Immunocompromised Murine Model of Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Voriconazole, Isavuconazole, this compound, and Anidulafungin in the Treatment of Emerging Candida auris Using an Immunocompromised Murine Model of Disseminated Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Sensititre YeastOne antifungal method with the CLSI M27-A3 reference method to determine the activity of antifungal agents against clinical isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | Review on Antifungal Resistance Mechanisms in the Emerging Pathogen Candida auris [frontiersin.org]
- 13. Antifungal Resistance in Candida auris: Molecular Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. Laboratory Information for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
Head-to-Head Showdown: Fluconazole vs. Posaconazole in Murine Fungal Infection Models
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of antifungal therapeutics has been significantly shaped by the azole class of drugs. Among them, fluconazole has long been a first-line agent for various fungal infections, particularly those caused by Candida species. However, the emergence of this compound-resistant strains and the need for broader-spectrum activity have driven the development of newer triazoles like posaconazole. This guide provides an objective, data-driven comparison of this compound and posaconazole based on head-to-head studies in murine models of fungal disease, offering valuable insights for researchers, scientists, and drug development professionals.
Efficacy Against Candida Species
Posaconazole has demonstrated superior or comparable efficacy to this compound in various murine models of candidiasis, particularly against this compound-resistant isolates.
Disseminated Candidiasis
In a neutropenic murine model of disseminated Candida albicans infection, posaconazole's efficacy was strongly correlated with the area under the concentration-time curve (AUC)/minimum inhibitory concentration (MIC) ratio.[1] While a direct head-to-head survival study was not detailed in the provided results, the pharmacodynamic data suggests posaconazole's potent activity.[1]
Another study investigating disseminated candidiasis caused by Candida glabrata with varying this compound susceptibility provides a clearer comparative picture. Posaconazole was significantly effective at reducing the kidney fungal burden against this compound-susceptible, susceptible-dose-dependent, and resistant isolates. In contrast, this compound was only effective against the susceptible strain.[2][3]
| Parameter | This compound | Posaconazole | Fungal Strain | Murine Model | Reference |
| Kidney Fungal Burden Reduction | Effective only against susceptible strain | Effective against susceptible, susceptible-dose-dependent, and resistant strains | Candida glabrata | Disseminated Candidiasis | [2][3] |
Vaginal Candidiasis
In a murine model of vaginal candidiasis, posaconazole demonstrated more effective in vivo activity than this compound against both this compound-susceptible and this compound-resistant C. albicans isolates.[4] All tested posaconazole regimens effectively reduced the fungal burden of both types of isolates. While this compound was effective against the susceptible strain, only higher doses showed efficacy against the resistant strain.[4]
| Parameter | This compound (10 mg/kg) | This compound (20 mg/kg, once or twice daily) | Posaconazole (10 or 20 mg/kg) | Fungal Strain | Murine Model | Reference |
| Fungal Burden Reduction (this compound-Susceptible C. albicans) | Effective | Effective | Effective | C. albicans (this compound-Susceptible) | Vaginal Candidiasis | [4] |
| Fungal Burden Reduction (this compound-Resistant C. albicans) | Ineffective | Effective | Effective | C. albicans (this compound-Resistant) | Vaginal Candidiasis | [4] |
Efficacy Against Aspergillus Species
Posaconazole exhibits potent activity against Aspergillus species, a key advantage over this compound, which lacks clinically relevant activity against this genus.
Central Nervous System (CNS) Aspergillosis
In a murine model of CNS aspergillosis caused by Aspergillus fumigatus, posaconazole was superior to itraconazole and caspofungin in prolonging survival and reducing fungal colony-forming units (CFU).[5][6] While a direct comparison with this compound was not performed in this model due to this compound's known inefficacy against Aspergillus, the study highlights posaconazole's potential for treating this severe infection.[5][6]
Invasive Pulmonary Aspergillosis
Prophylactic studies in neutropenic murine models of invasive pulmonary aspergillosis have demonstrated the efficacy of posaconazole against azole-resistant A. fumigatus isolates with MICs up to 0.5 mg/liter.[7] Again, this compound is not a relevant comparator in this context.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following sections outline the typical protocols used in the murine studies cited.
Murine Model of Disseminated Candidiasis
A common model for disseminated candidiasis involves inducing neutropenia in mice, typically with cyclophosphamide, followed by intravenous inoculation with a Candida strain.
References
- 1. Pharmacodynamics of a New Triazole, Posaconazole, in a Murine Model of Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posaconazole against Candida glabrata isolates with various susceptibilities to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy of posaconazole in a murine model of central nervous system aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Posaconazole in a Murine Model of Central Nervous System Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Posaconazole Prophylaxis in Experimental Azole-Resistant Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance patterns between fluconazole and other azole antifungals
A deep dive into the cross-resistance patterns between fluconazole and other azole antifungals reveals complex interactions and species-specific differences, critical for the development of next-generation antifungal therapies. This guide provides a comprehensive comparison of these patterns, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
The widespread use of this compound, a first-generation triazole, has led to the emergence of resistance in various fungal pathogens, most notably within the Candida genus. This resistance often extends to other azole antifungals, a phenomenon known as cross-resistance, which poses a significant challenge in clinical settings. Understanding the nuances of these cross-resistance patterns is paramount for guiding therapeutic decisions and for the rational design of new antifungal agents that can circumvent existing resistance mechanisms.
Quantitative Analysis of Azole Cross-Resistance
The minimum inhibitory concentration (MIC) is a key metric used to quantify the in vitro activity of an antifungal agent against a specific fungus. The following tables summarize the MIC data for this compound and other clinically important azoles against this compound-susceptible and this compound-resistant isolates of three major Candida species: Candida albicans, Candida glabrata, and Candida tropicalis.
Table 1: Comparative MICs (μg/mL) for Azole Antifungals against Candida albicans
| Antifungal Agent | This compound-Susceptible Isolates | This compound-Resistant Isolates |
| MIC50 | MIC90 | |
| This compound | 0.5 | 2 |
| Itraconazole | 0.03 | 0.125 |
| Voriconazole | 0.015 | 0.03 |
| Posaconazole | 0.03 | 0.06 |
Table 2: Comparative MICs (μg/mL) for Azole Antifungals against Candida glabrata
| Antifungal Agent | This compound-Susceptible Isolates | This compound-Resistant Isolates |
| MIC50 | MIC90 | |
| This compound | 8 | 32 |
| Itraconazole | 0.25 | 1 |
| Voriconazole | 0.125 | 1 |
| Posaconazole | 0.125 | 0.5 |
Table 3: Comparative MICs (μg/mL) for Azole Antifungals against Candida tropicalis
| Antifungal Agent | This compound-Susceptible Isolates | This compound-Resistant Isolates |
| MIC50 | MIC90 | |
| This compound | 0.5 | 2 |
| Itraconazole | 0.06 | 0.25 |
| Voriconazole | 0.03 | 0.125 |
| Posaconazole | 0.03 | 0.125 |
The data clearly indicates that this compound resistance is often accompanied by a significant increase in the MICs of other azoles. This is particularly pronounced in C. glabrata, where high-level cross-resistance is common[1]. In contrast, while cross-resistance is observed in C. albicans and C. tropicalis, some second-generation azoles like voriconazole and posaconazole may retain some activity against this compound-resistant strains[1][2].
Experimental Protocols
The determination of antifungal susceptibility is performed using standardized methods to ensure reproducibility and comparability of data across different laboratories. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27)
This reference method for yeast susceptibility testing involves the following key steps:
-
Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: The microdilution plates containing the diluted antifungal agents and the yeast inoculum are incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
Broth Microdilution Method (EUCAST E.Def 7.3.2)
The EUCAST protocol shares many similarities with the CLSI method but has some key differences:
-
Medium: RPMI 1640 medium is supplemented with 2% glucose.
-
Inoculum Size: A final inoculum concentration of 1-5 x 10⁵ cells/mL is used.
-
Reading of Results: The endpoint is read spectrophotometrically at 530 nm, with the MIC defined as the lowest concentration that results in a 50% or greater reduction in absorbance compared to the drug-free control.
Visualization of Resistance Mechanisms and Workflows
The development of azole resistance is a multifactorial process involving complex cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for antifungal susceptibility testing.
Caption: Key signaling pathways mediating azole resistance in Candida species.
Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.
The primary mechanisms of azole resistance include the upregulation of the ERG11 gene, which encodes the drug target lanosterol 14-α-demethylase, and the overexpression of efflux pumps that actively transport the drug out of the fungal cell. Mutations in the ERG11 gene that reduce the binding affinity of azoles to the target enzyme also contribute to resistance. These resistance mechanisms are often regulated by complex signaling pathways, such as the calcineurin and the high osmolarity glycerol (HOG) mitogen-activated protein kinase (MAPK) pathways, which are activated in response to cellular stress induced by azole exposure[3][4].
References
- 1. Interpretive Breakpoints for this compound and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Fluconazole Synergy Testing: A Comparative Analysis for Researchers
For Immediate Publication
This guide provides a comprehensive analysis of fluconazole synergy testing results for researchers, scientists, and drug development professionals. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing key cellular pathways, this document aims to facilitate the objective comparison of this compound's performance when combined with other agents.
I. Quantitative Analysis of this compound Synergy
The following tables summarize the synergistic, additive, indifferent, and antagonistic effects observed when this compound is combined with various compounds. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify these interactions, where a lower FICI value indicates greater synergy.
Synergy: FICI ≤ 0.5 Additive/Indifferent: 0.5 < FICI ≤ 4 Antagonism: FICI > 4
Table 1: this compound in Combination with Natural Compounds against Candida Species
| Compound | Candida Species | This compound MIC Alone (μg/mL) | Compound MIC Alone (μg/mL) | This compound MIC in Combination (μg/mL) | Compound MIC in Combination (μg/mL) | FICI | Outcome |
| Cinnamomum zeylanicum essential oil | C. auris | >64 | 0.07 ± 0.03 (% v/v) | 0.40 ± 0.33 | 0.01 ± 0.01 (% v/v) | Synergistic | [1] |
| Cinnamaldehyde | C. auris | >64 | - | - | - | Additive | [1] |
| N-butylphthalide | Resistant C. albicans | >512 | 128 | 0.25–1 | - | Synergistic | [2] |
| Dihydroartemisinin | This compound-resistant C. albicans | - | - | - | - | <0.07 | Synergistic |
| Gypenosides | This compound-resistant C. albicans | - | - | - | - | 0.2539–0.2578 | Synergistic |
| Gypenosides | This compound-susceptible C. albicans | - | - | - | - | 1–1.5 | Indifferent |
Table 2: this compound in Combination with Other Pharmaceutical Compounds against Candida Species
| Compound | Candida Species | FICI Range | Outcome | Reference |
| Amiodarone | This compound-resistant C. tropicalis | - | Synergistic | [3] |
| Tigecycline | C. auris | - | 94% Synergy | [3] |
| Doxycycline | C. auris | - | 28% Synergy | [3] |
| Micafungin | Multidrug-resistant C. auris | 0.62-1.5 | Indifferent | [3] |
| Caspofungin | Multidrug-resistant C. auris | - | Indifferent | [3] |
| Terbinafine | C. albicans, C. glabrata, C. tropicalis | ≤0.5 | Synergistic | [4] |
| Terbinafine | C. krusei | - | Indifferent | [4] |
| 5-Flucytosine | C. glabrata | 1.50 to 16.50 | Antagonistic | [5] |
| 5-Flucytosine | C. krusei | 0.31 to 2.88 | Antagonistic (for 8 of 9 isolates) | [5] |
| 5-Flucytosine | C. albicans | 0.07 to 9.50 | Variable (Synergistic for 5, Antagonistic for 4 isolates) | [5] |
| Cyclosporine | C. albicans | - | Synergistic | [6] |
| Licofelone | This compound-resistant C. albicans | <0.5 | Synergistic | [7][8] |
II. Experimental Protocols
Checkerboard Broth Microdilution Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[9][10][11]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination to calculate the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
96-well microtiter plates
-
Antifungal agents (e.g., this compound and a test compound)
-
Fungal inoculum, adjusted to a standard density (e.g., 0.5 McFarland)
-
Broth medium (e.g., RPMI 1640)
-
Spectrophotometer or visual inspection for growth assessment
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the second compound vertically down the microtiter plate.
-
The final plate will contain a grid of wells with varying concentrations of both drugs.
-
-
Inoculation: Add a standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Growth Assessment: Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug that inhibits visible growth.[12] For this compound, the MIC is often defined as the lowest concentration that results in an 80% reduction in visible growth compared to the control.[12]
-
FICI Calculation: The FICI is calculated for each combination that shows inhibition using the following formula[13][14]:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FICI Values:
III. Visualizing Cellular Mechanisms
This compound Mechanism of Action and Resistance Pathways
This compound's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14-α-demethylase, which is encoded by the ERG11 gene.[15][16] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[17][18] Disruption of ergosterol synthesis leads to increased cell permeability and ultimately inhibits fungal growth.[15][17]
Resistance to this compound can develop through several mechanisms, including:
-
Target Enzyme Alterations: Mutations in the ERG11 gene can reduce the binding affinity of this compound to the 14-α-demethylase enzyme.[17]
-
Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families, actively transports this compound out of the fungal cell, preventing it from reaching its target.[16][17]
-
Development of Bypass Pathways: Alterations in the sterol biosynthesis pathway, such as mutations in the ERG3 gene, can allow the fungus to bypass the need for the step inhibited by this compound.[16]
Caption: this compound's mechanism and resistance pathways.
Experimental Workflow for Checkerboard Synergy Testing
The following diagram illustrates the typical workflow for assessing this compound synergy using the checkerboard method.
Caption: Checkerboard assay workflow for synergy testing.
References
- 1. Enhancing this compound reactivation against Candida auris: efficacy of Cinnamomum zeylanicum essential oil versus cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Activities of this compound and Voriconazole with Terbinafine against Four Candida Species Determined by Checkerboard, Time-Kill, and Etest Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Potent Synergism of the Combination of this compound and Cyclosporine in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synergistic Antifungal Effect of this compound Combined with Licofelone against Resistant Candida albicans [frontiersin.org]
- 8. Synergistic Antifungal Effect of this compound Combined with Licofelone against Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.6. This compound Synergy Test—Checkerboard Method [bio-protocol.org]
- 10. 4.2.5. Evaluation of synergistic interactions using a checkerboard assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Antifungal Activities of this compound and Amphotericin B Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Fractional Inhibitory Concentration Index with Response Surface Modeling for Characterization of In Vitro Interaction of Antifungals against Itraconazole-Susceptible and -Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Fosthis compound? [synapse.patsnap.com]
- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antifungal Effects of Fluconazole and Caspofungin
For Immediate Release
In the landscape of antifungal therapeutics, understanding the pharmacodynamics of available agents is paramount for optimizing treatment strategies and mitigating the development of resistance. This guide provides a detailed comparison of the post-antifungal effect (PAFE) of two commonly used antifungal drugs, fluconazole and caspofungin, against Candida albicans. The information presented herein, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a triazole antifungal, and caspofungin, an echinocandin, exhibit distinct mechanisms of action that translate to differing post-antifungal effects. Experimental evidence indicates that caspofungin generally demonstrates a more prolonged PAFE compared to this compound. This persistent suppression of fungal growth, even after the drug concentration falls below the minimum inhibitory concentration (MIC), has significant implications for dosing regimens and clinical efficacy.
Mechanisms of Action
This compound exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[1][2]
Caspofungin , on the other hand, targets the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase.[3] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall.[3] Inhibition of this process compromises the integrity of the cell wall, leading to osmotic instability and cell death.[3]
Post-Antifungal Effect (PAFE): A Quantitative Comparison
The post-antifungal effect is a measure of the persistent suppression of fungal growth after a limited exposure to an antifungal agent. The following table summarizes the in vitro PAFE of this compound and an echinocandin (MK-0991, a precursor to caspofungin with the same mechanism of action) against Candida albicans.
| Antifungal Agent | Concentration (x MIC) | Exposure Time (h) | Mean PAFE (h) |
| This compound | 1 | 1 | 0.8 |
| 4 | 1 | 1.2 | |
| Echinocandin (MK-0991) | 1 | 1 | 12.6 |
| 4 | 1 | 15.2 |
Data derived from Ernst et al., 2000.
These data clearly illustrate the significantly longer PAFE of the echinocandin compared to this compound against Candida albicans in vitro.
Experimental Protocols
Determination of Post-Antifungal Effect (PAFE)
The following is a generalized protocol for determining the in vitro PAFE of antifungal agents against Candida species.
1. Inoculum Preparation:
-
Candida albicans isolates are cultured on Sabouraud dextrose agar plates.
-
A suspension of the yeast cells is prepared in RPMI 1640 medium and incubated at 35°C until the culture reaches the logarithmic growth phase.
-
The cell concentration is then adjusted spectrophotometrically to a final concentration of approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.
2. Antifungal Exposure:
-
The standardized yeast suspension is divided into test and control groups.
-
The test groups are exposed to various concentrations of the antifungal agent (e.g., 1x, 4x, 8x MIC) for a defined period (e.g., 1 hour) at 35°C with agitation.
-
The control group is incubated under the same conditions without the antifungal agent.
3. Drug Removal:
-
Following the exposure period, the antifungal agent is removed from the test cultures by repeated centrifugation and washing with a drug-free medium (e.g., sterile saline or phosphate-buffered saline). This step is critical to ensure that the subsequent growth is not influenced by residual drug.
4. Regrowth and Monitoring:
-
The washed yeast cells (both test and control) are resuspended in fresh, pre-warmed RPMI 1640 medium.
-
The cultures are then incubated at 35°C, and fungal growth is monitored over time. This can be achieved through several methods:
-
Viable Counts: Aliquots are removed at regular intervals, serially diluted, and plated on agar to determine the number of colony-forming units (CFU/mL).
-
Turbidimetric Measurement: The optical density (OD) of the cultures is measured periodically using a spectrophotometer.
-
5. PAFE Calculation:
-
The PAFE is calculated as the difference in the time it takes for the treated culture and the control culture to increase by a predefined amount (e.g., 1-log₁₀ CFU/mL or a specific increase in OD) after the drug removal process.
-
The formula is: PAFE = T - C , where 'T' is the time for the treated culture to show the predefined increase in growth, and 'C' is the corresponding time for the untreated control.
Signaling Pathways
The distinct mechanisms of action of this compound and caspofungin trigger different downstream signaling pathways and cellular responses in Candida albicans.
This compound: Ergosterol Biosynthesis Pathway and Stress Response
This compound's primary target is lanosterol 14-α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which in turn causes cell membrane stress. This stress can activate compensatory mechanisms, including the calcineurin signaling pathway, which plays a role in mediating tolerance to this compound.[4]
Caspofungin: Cell Wall Integrity Pathway and Compensatory Responses
Caspofungin inhibits β-(1,3)-D-glucan synthase, leading to a reduction in the primary structural component of the fungal cell wall. This induces significant cell wall stress and activates the Cell Wall Integrity (CWI) signaling pathway. The CWI pathway is a MAP kinase cascade that, in C. albicans, involves Rho1, Pkc1, Bck1, Mkk2, and the terminal MAP kinase Mkc1 (the ortholog of Slt2 in Saccharomyces cerevisiae). Activation of this pathway leads to the expression of genes involved in cell wall remodeling. Additionally, the calcineurin and Hsp90 pathways are activated, leading to a compensatory increase in chitin synthesis to maintain cell wall integrity.[5][6]
Conclusion
The data and mechanisms presented in this guide highlight the significant differences in the post-antifungal effect of this compound and caspofungin. Caspofungin's prolonged PAFE suggests that its antifungal activity persists long after the drug has been cleared, a characteristic that may allow for less frequent dosing and could be advantageous in certain clinical scenarios. In contrast, the shorter PAFE of this compound may necessitate more continuous exposure to maintain its antifungal effect. A thorough understanding of these pharmacodynamic properties is essential for the rational design of antifungal therapies and the development of novel agents.
References
- 1. Highly Dynamic and Specific Phosphatidylinositol 4,5-Bisphosphate, Septin, and Cell Wall Integrity Pathway Responses Correlate with Caspofungin Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Mediators of this compound Tolerance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Comparative Guide to Novel Diagnostic Methods for Detecting Fluconazole Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of fluconazole resistance in Candida species presents a significant challenge in the clinical management of fungal infections. Rapid and accurate detection of resistance is paramount for guiding appropriate antifungal therapy and improving patient outcomes. This guide provides an objective comparison of a new diagnostic method, MALDI-TOF Mass Spectrometry coupled with machine learning, against the established gold standard, broth microdilution, and another innovative method, the X-Plate Technology.
Executive Summary
This guide details and compares three key methods for this compound susceptibility testing:
-
MALDI-TOF Mass Spectrometry (MS) with Machine Learning: A rapid, high-throughput method that analyzes the proteomic fingerprint of Candida species after a short exposure to this compound. Machine learning algorithms are then used to classify strains as susceptible or resistant. This method shows promise for significantly reducing the time to result.[1][2]
-
X-Plate Technology: A chromogenic agar dilution method that allows for the simultaneous identification of Candida species and determination of this compound susceptibility. This technique offers a simplified workflow compared to traditional methods.[3][4][5]
-
Broth Microdilution (CLSI/EUCAST): The current gold standard for antifungal susceptibility testing. This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a microorganism in a liquid medium.[6][7][8][9][10][11][12][13]
Performance Comparison
The following table summarizes the key performance characteristics of the compared methods based on available experimental data.
| Feature | MALDI-TOF MS with Machine Learning | X-Plate Technology | Broth Microdilution (CLSI/EUCAST) |
| Time to Result | ~ 4 hours | 24-48 hours | 24-48 hours |
| Principle | Proteomic fingerprint analysis post-drug exposure | Chromogenic agar dilution | Growth inhibition in broth with serial drug dilutions |
| Concordance with Broth Microdilution | High accuracy reported with specific algorithms[1] | Absolute concordance reported[3][5] | Gold Standard |
| Throughput | High | Moderate | High (with automation) |
| Expertise Required | High (for data analysis and model building) | Low to Moderate | Moderate |
| Primary Advantage | Rapid results | Simultaneous species identification and susceptibility | Well-established and standardized |
Experimental Protocols
MALDI-TOF MS with Machine Learning for this compound Resistance Detection
This protocol is a generalized representation based on published studies[1].
1. Strain Preparation:
- Candida isolates are cultured on Sabouraud dextrose agar for 24 hours at 35°C.
- A suspension of each isolate is prepared in a saline solution, and the turbidity is adjusted to a 0.5 McFarland standard.
2. Drug Exposure:
- The standardized yeast suspension is inoculated into RPMI 1640 medium.
- Isolates are exposed to three different concentrations of this compound (e.g., 0 µg/mL as a control, a breakpoint concentration, and a high concentration) for a short incubation period (e.g., 3 hours) at 37°C.[1]
3. Protein Extraction:
- After incubation, the yeast cells are harvested by centrifugation.
- A protein extraction is performed using a standard protocol, often involving formic acid and acetonitrile.
4. MALDI-TOF MS Analysis:
- The protein extract is spotted onto a MALDI target plate and overlaid with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
- The plate is analyzed by a MALDI-TOF mass spectrometer to generate a mass spectrum for each sample.
5. Data Analysis:
- The raw spectral data is pre-processed (baseline correction, smoothing, peak picking).
- A machine learning model (e.g., Linear Discriminant Analysis, Random Forest) previously trained on a dataset of spectra from known this compound-susceptible and -resistant strains is used to classify the test isolates.[1][14]
X-Plate Technology
The X-Plate is a chromogenic agar-based method for simultaneous species identification and this compound susceptibility testing[3][4][5].
1. Inoculation:
- A standardized suspension of the clinical specimen (e.g., vaginal swab) or isolated Candida colony is prepared.
- The suspension is streaked onto the X-Plate agar surface.
2. Incubation:
- The plate is incubated at 35-37°C for 24-48 hours.
3. Interpretation:
- Species Identification: Different Candida species produce colonies of distinct colors due to the presence of specific chromogenic substrates in the agar.
- This compound Susceptibility: The agar contains a specific concentration of this compound. Growth of a colored colony indicates resistance to that concentration of this compound, while no growth indicates susceptibility.
Broth Microdilution (CLSI/EUCAST Method)
This is a summary of the standardized broth microdilution method[11][15].
1. Plate Preparation:
- A 96-well microtiter plate is prepared with serial twofold dilutions of this compound in RPMI 1640 medium. A growth control well (no this compound) and a sterility control well (no inoculum) are included.
2. Inoculum Preparation:
- A yeast suspension is prepared from a 24-hour culture and adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.
3. Inoculation and Incubation:
- Each well (except the sterility control) is inoculated with the standardized yeast suspension.
- The plate is incubated at 35°C for 24 to 48 hours.
4. Reading the MIC:
- The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
- The MIC value is then interpreted as susceptible, susceptible-dose dependent, or resistant based on established clinical breakpoints from CLSI or EUCAST.[6][7][8]
Visualizing the Mechanisms and Workflows
This compound Mechanism of Action and Resistance
This compound targets the fungal enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth. Resistance to this compound can arise through several mechanisms, most commonly through mutations in the ERG11 gene that reduce the binding affinity of the drug to the enzyme.
Caption: Mechanism of this compound action and resistance.
Experimental Workflow: MALDI-TOF MS with Machine Learning
The workflow for this compound resistance detection using MALDI-TOF MS involves several key steps from sample preparation to data analysis and final classification.
Caption: Workflow for MALDI-TOF MS-based resistance detection.
Conclusion
The landscape of antifungal susceptibility testing is evolving, with new technologies offering the potential for more rapid and streamlined workflows. While broth microdilution remains the gold standard, methods like MALDI-TOF MS with machine learning and X-Plate Technology present compelling alternatives. The choice of method will depend on the specific needs of the laboratory, including desired turnaround time, available resources, and the level of expertise. As this compound resistance continues to be a clinical concern, the adoption of these novel diagnostic tools could play a crucial role in optimizing patient care.
References
- 1. Frontiers | Machine Learning Approach for Candida albicans this compound Resistance Detection Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry [frontiersin.org]
- 2. studenttheses.uu.nl [studenttheses.uu.nl]
- 3. X-Plate Technology: a new method for detecting this compound resistance in Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-Plate Technology: a new method for detecting this compound resistance in Candida species. | Semantic Scholar [semanticscholar.org]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Wild-type MIC distributions, epidemiological cutoff values and species-specific clinical breakpoints for this compound and Candida: time for harmonization of CLSI and EUCAST broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Susceptibility Testing of this compound by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Resistance in Isolates of Uncommon Pathogenic Yeast Species from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro this compound and Voriconazole Susceptibilities of Candida Bloodstream Isolates in Korea: Use of the CLSI and EUCAST Epidemiological Cutoff Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Interpretive Breakpoints for this compound and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
A Comparative Analysis of Novel Antifungal Agents Against the Clinical Mainstay, Fluconazole
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of new antifungal compounds against the widely used fluconazole. It offers a detailed comparison of their mechanisms of action, in vitro efficacy against key Candida species, and standardized protocols for reproducible experimental evaluation.
The landscape of antifungal therapeutics is evolving, driven by the pressing need to overcome the challenges of drug resistance and to improve treatment outcomes for invasive fungal infections. This guide delves into the performance of a new generation of antifungal agents—Ibrexafungerp, Rezafungin, and Fosmanogepix—in comparison to this compound, a long-standing first-line triazole antifungal. A notable new agent, Olorofim, is also discussed to highlight its distinct spectrum of activity.
Executive Summary of Comparative Efficacy
The in vitro susceptibility data, presented in terms of Minimum Inhibitory Concentration (MIC), underscores the potential of these novel compounds, particularly against this compound-resistant isolates and the emerging multidrug-resistant pathogen Candida auris.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Antifungal Agents Against Common Candida Species
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei | C. auris |
| This compound | 0.25 - 16[1] | 0.25 - >64 | 0.5 - >64 | 0.25 - >64 | 8 - >64 | >64[2] |
| Ibrexafungerp | 0.03 - 0.125 | 0.25 - 0.5 | 0.03 - 0.25 | 0.03 - 0.125 | 0.125 - 0.5 | 0.06 - 2[2][3] |
| Rezafungin | 0.03 - 0.06[4] | 0.06 - 0.06[4] | 1 - 2[4] | 0.03 - 0.06[4] | 0.03 - 0.03[4] | 0.03 - 0.25 |
| Fosmanogepix (active moiety: Manogepix) | 0.008 | 0.015 | 0.008 | 0.008 | 0.015 | 0.002 - 0.063[5] |
Note: MIC values are presented as ranges or MIC90 values where available from cited literature. These values can vary based on the specific isolates and testing conditions.
Olorofim : It is important to note that Olorofim has a unique spectrum of activity, demonstrating potent efficacy against various molds but lacking activity against yeasts such as Candida and Cryptococcus species.[6][7] This is due to variations in its target enzyme, dihydroorotate dehydrogenase, in these yeasts.[8][9]
Mechanisms of Action: A Departure from Ergosterol Inhibition
This compound, a triazole antifungal, functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The new agents, however, employ novel mechanisms of action, offering potential advantages against azole-resistant strains.
Detailed Experimental Protocols
To ensure the reproducibility and comparability of findings, standardized methodologies are crucial. The following sections detail the protocols for key in vitro and in vivo experiments.
In Vitro Susceptibility Testing: Broth Microdilution
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) M27 standard provides a reproducible method for testing yeasts.[10][11][12][13]
Protocol Outline:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match a 0.5 McFarland turbidity standard, then diluted in RPMI 1640 medium to the final concentration.
-
Drug Dilution: Antifungal agents are serially diluted in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the standardized yeast suspension.
-
Incubation: Plates are incubated at 35°C.
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth compared to the drug-free control well. For azoles, this is typically a 50% reduction in turbidity.
Time-Kill Assays
Time-kill assays provide insights into the pharmacodynamics of an antifungal agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the organism).
Protocol Outline:
-
Inoculum Preparation: A standardized yeast suspension (approximately 1-5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640).[14]
-
Drug Exposure: The antifungal agent is added at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Incubation and Sampling: The cultures are incubated with agitation at 35°C.[14][15] Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: Serial dilutions of the aliquots are plated on agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.[16]
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo efficacy of new antifungal compounds. The murine model of disseminated candidiasis is a well-established system.[17][18][19]
Protocol Outline:
-
Animal Model: Immunocompromised (e.g., neutropenic) or immunocompetent mice are used.
-
Infection: Mice are infected intravenously with a lethal or sublethal dose of a Candida species.
-
Treatment: Treatment with the test compounds, this compound (as a comparator), and a vehicle control is initiated at a specified time post-infection.
-
Outcome Measures: Efficacy is assessed by survival rates and/or the reduction in fungal burden in target organs (typically the kidneys) at the end of the treatment period.
Conclusion
The new generation of antifungal agents, including Ibrexafungerp, Rezafungin, and Fosmanogepix, demonstrates significant promise in addressing the limitations of current therapies. Their novel mechanisms of action translate to potent in vitro activity against a broad range of Candida species, including those resistant to this compound. The distinct spectrum of Olorofim highlights the importance of targeted drug development. The standardized experimental protocols provided in this guide are intended to facilitate robust and comparable evaluations of these and future antifungal candidates, ultimately contributing to the advancement of therapies for invasive fungal infections.
References
- 1. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scynexis.com [scynexis.com]
- 4. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the Novel Investigational Antifungal Olorofim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of the novel antifungal drug olorofim (F901318) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. niaid.nih.gov [niaid.nih.gov]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Fluconazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of fluconazole is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of pharmaceutical research. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory landscape. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing these procedures.[1][2] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to manage hazardous waste from its generation to its final disposal.[1][3]
It is crucial to recognize that many states have their own regulations that can be more stringent than federal mandates.[1] Therefore, laboratory personnel must be familiar with their specific state and local requirements.
In 2019, the EPA enacted a new rule, often referred to as Subpart P, which provides healthcare-specific regulations for managing hazardous waste pharmaceuticals.[2] A key provision of this rule is the prohibition of flushing hazardous waste pharmaceuticals down drains.[2]
Step-by-Step Disposal Procedures for this compound
While this compound is not typically classified as a hazardous waste under RCRA, it is imperative to consult the Safety Data Sheet (SDS) and local regulations to make a definitive determination.[4] The following steps provide a general guideline for the proper disposal of this compound in a laboratory setting.
-
Waste Characterization : The first step is to determine if the this compound waste is considered hazardous.[4] This involves reviewing the SDS and understanding the specific state and local regulations. Factors that could classify it as hazardous include its formulation with other hazardous substances.
-
Segregation : All this compound waste should be segregated from other waste streams at the point of generation. Use clearly labeled, dedicated waste containers.
-
Containerization : Collect this compound waste in suitable, closed containers that are compatible with the material.[4] Ensure the containers are properly sealed to prevent spills or leaks.
-
Labeling : Label the waste container clearly with "this compound Waste" and any other information required by your institution's waste management plan and local regulations.
-
Storage : Store the waste containers in a designated, secure area away from incompatible materials.[4] The storage area should be well-ventilated.
-
Disposal Vendor : Engage a licensed and reputable hazardous waste disposal vendor. This vendor will be responsible for the transportation and final disposal of the this compound waste in accordance with all applicable regulations.
-
Documentation : Maintain meticulous records of all this compound waste generated and disposed of. This documentation should include the quantity of waste, the date of disposal, and the manifest from the disposal vendor.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not broadly established in the provided search results, the following table summarizes key physicochemical properties relevant to its environmental fate and disposal considerations.
| Parameter | Value | Implication for Disposal |
| Log Pow (Octanol-Water Partition Coefficient) | 1.47 | Indicates a low potential for bioaccumulation.[4] |
| Water Solubility | Low | Suggests it is not likely to be mobile in the environment through aqueous pathways.[4] |
| Persistence in Wastewater Treatment | Does not significantly degrade | Highlights the importance of preventing its entry into the sewer system.[5] |
Experimental Protocols for Degradation
One study highlighted that this compound can undergo indirect photodegradation in natural waters, although the process is slow.[5] The experimental methodology involved:
-
Sample Preparation : Genuine and synthetic surface waters with varying concentrations of nitrate, bicarbonate, and dissolved organic matter were used.
-
Degradation Measurement : The rates of this compound degradation were systematically measured.
-
Product Identification : High-resolution mass spectrometry was employed to identify the transformation products, which included 1,2,4-triazole and 1,2,4-triazole-1-acetic acid.[5]
It is important to note that these experimental protocols are for research purposes and do not represent a standard laboratory disposal method.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting both human health and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Environmental Fate of the Azole Fungicide this compound and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Fluconazole
This document provides immediate safety, handling, and disposal protocols for laboratory professionals working with Fluconazole. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Impervious gloves are recommended for all handling procedures.[1][2] For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised. For brief contact, a protection class of 3 or higher (>60 minutes) is suitable.[3] Recommended materials include polychloroprene, nitrile rubber, butyl rubber, and fluorocaoutchouc.[3] |
| Eye Protection | Safety glasses with side shields or chemical goggles | Required to prevent eye contact with this compound dust or solutions.[2][3][4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | A respirator should be used if occupational exposure limits are exceeded, if irritation occurs, or in environments with poor ventilation where dust may be generated.[4][5] |
| Body Protection | Laboratory coat or overalls | Standard laboratory attire to prevent skin contact.[3] For bulk processing operations or risk of significant contact, impervious protective clothing is recommended.[1][2] A P.V.C. apron may also be used.[3] |
Handling and Storage Protocols
General Handling:
-
Training: Do not handle this compound until all safety precautions have been read and understood.[5][6]
-
Ventilation: Use only in a well-ventilated area or outdoors.[5][7] Engineering controls, such as local exhaust ventilation, should be the primary means to control exposure.[2][4]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][5] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][5][6]
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing.[2][4][8] Avoid breathing dust, fumes, or mists.[4][5][6][8] Minimize dust generation and accumulation.[1]
Storage:
-
Store in a locked, dry, cool, and well-ventilated place.[5][7]
-
Store out of direct sunlight.[4]
-
Avoid reaction with strong oxidizing agents.[3]
Spill and Exposure Response
Spill Response:
-
Evacuate: For large spills, evacuate non-essential personnel from the affected area.[2][4][8]
-
Containment: Contain the source of the spill if it is safe to do so.[1][4]
-
Cleanup:
-
For dry spills, use a method that controls dust generation, such as a damp cloth or a filtered vacuum.[1][4] Sweep or vacuum the spillage and collect it in a suitable, labeled, and closed container for disposal.[5]
-
For liquid spills, use a non-combustible absorbent material to wipe up the spill and place it in a sealed container for disposal.[2][8]
-
-
Decontamination: Clean the spill area thoroughly.[1][2][4][8]
-
PPE: Personnel involved in cleanup must wear appropriate personal protective equipment.[2][4][8]
Exposure First Aid:
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5] Seek medical attention if symptoms persist.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5] Get medical advice if skin irritation occurs.[5]
-
Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek medical attention if eye irritation persists.[5]
-
Ingestion: Rinse mouth with water.[5][7] Call a poison center or doctor if you feel unwell.[5][6] Do not induce vomiting unless directed by medical personnel.[1]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[5] this compound and its container must be disposed of as hazardous waste.[3][7]
-
Collection: Place waste in an appropriately labeled, sealed container for disposal.[2][3][4][8]
-
Environmental Protection: Avoid release to the environment.[1][3][4][6][8] Do not allow wash water from cleaning equipment to enter drains.[3]
-
Disposal Facility: Dispose of the contents/container at an approved waste disposal plant.[5] Consult with a licensed professional waste disposal service.
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
References
- 1. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. westliberty.edu [westliberty.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. carlroth.com [carlroth.com]
- 8. medline.com [medline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
